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  • Product: 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid
  • CAS: 1267316-41-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic route to 1-[(2-Fluorophenyl)methyl]cyclopropan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic route to 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through well-established, high-yielding transformations. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and strategic considerations. The synthesis is broken down into three key stages: the formation of a cyclopropane scaffold, the introduction of the fluorophenylmethyl moiety via alkylation, and the final hydrolysis and decarboxylation to yield the target compound. Each step is accompanied by a detailed methodology, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction

Cyclopropane rings are privileged motifs in medicinal chemistry, often imparting unique conformational constraints, improved metabolic stability, and enhanced potency to drug candidates. When coupled with a substituted aromatic group, such as the 2-fluorophenylmethyl moiety, these structures can offer novel intellectual property and favorable interactions with biological targets. 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, in particular, holds significant potential as a key intermediate for the synthesis of a wide range of pharmacologically active compounds. This guide details a reliable and scalable synthetic pathway to this important molecule.

The chosen synthetic strategy is a classic yet highly effective approach that leverages the principles of malonic ester synthesis. This method was selected for its high efficiency, the accessibility of the starting materials, and the straightforward nature of the reaction sequence.

Overall Synthetic Strategy

The synthesis of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is accomplished via a three-step sequence, as illustrated in the workflow diagram below.

Synthesis_Workflow A Diethyl Malonate + 1,2-Dibromoethane B Diethyl cyclopropane- 1,1-dicarboxylate A->B Cyclization C Diethyl 1-[(2-Fluorophenyl)methyl]- cyclopropane-1,1-dicarboxylate B->C Alkylation (2-Fluorobenzyl bromide) D 1-[(2-Fluorophenyl)methyl]- cyclopropane-1-carboxylic acid C->D Hydrolysis & Decarboxylation

Caption: Overall synthetic workflow for 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid.

Part 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

The initial step involves the construction of the cyclopropane ring system through the reaction of diethyl malonate with 1,2-dibromoethane. This reaction is a classic example of a nucleophilic substitution to form a cyclic compound.

Reaction Mechanism

The reaction proceeds via a double nucleophilic substitution. Diethyl malonate is first deprotonated by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing one of the bromide ions. The resulting intermediate undergoes an intramolecular SN2 reaction, where the second acidic proton is removed by the base, and the newly formed carbanion attacks the remaining carbon bearing a bromine atom, closing the three-membered ring.

Cyclization_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intermolecular SN2 cluster_2 Step 3: Intramolecular SN2 Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate  NaOEt   Intermediate Intermediate Enolate->Intermediate  + 1,2-Dibromoethane   Product Diethyl cyclopropane- 1,1-dicarboxylate Intermediate->Product  NaOEt, Ring Closure  

Caption: Mechanism of diethyl cyclopropane-1,1-dicarboxylate formation.

Experimental Protocol

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.

Data Presentation
PropertyValueReference
Molecular Formula C9H14O4[1][2]
Molecular Weight 186.21 g/mol [1][2]
Appearance Colorless oil
Boiling Point 94-96 °C at 10 mmHg[3]
Density 1.055 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.433[3]

Part 2: Alkylation with 2-Fluorobenzyl Bromide

The second stage of the synthesis involves the alkylation of the diethyl cyclopropane-1,1-dicarboxylate with 2-fluorobenzyl bromide. This step introduces the desired (2-fluorophenyl)methyl substituent onto the cyclopropane ring.

Rationale for Reagent Selection
  • Diethyl cyclopropane-1,1-dicarboxylate: The two ester groups activate the C1 position of the cyclopropane ring, making the proton at this position acidic and readily removable by a suitable base.

  • 2-Fluorobenzyl bromide: This is an effective electrophile for the alkylation reaction. The bromine atom is a good leaving group, and the benzylic position is activated for SN2 reactions.[4]

  • Sodium ethoxide (NaOEt): A strong enough base to deprotonate the diethyl cyclopropane-1,1-dicarboxylate to form the nucleophilic enolate.

Experimental Protocol

Materials:

  • Diethyl cyclopropane-1,1-dicarboxylate

  • 2-Fluorobenzyl bromide[4]

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl cyclopropane-1,1-dicarboxylate in absolute ethanol.

  • Add a solution of sodium ethoxide in absolute ethanol dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add 2-fluorobenzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude diethyl 1-[(2-fluorophenyl)methyl]cyclopropane-1,1-dicarboxylate can be purified by column chromatography on silica gel.

Part 3: Hydrolysis and Decarboxylation

The final step in the synthesis is the conversion of the diethyl 1-[(2-fluorophenyl)methyl]cyclopropane-1,1-dicarboxylate to the target carboxylic acid. This is achieved through saponification of the ester groups followed by decarboxylation.

Mechanistic Considerations

The saponification is a base-catalyzed hydrolysis of the two ester groups to form a dicarboxylate salt. Acidification then protonates the carboxylate groups to yield a gem-dicarboxylic acid. Upon heating, this β-keto acid analogue readily undergoes decarboxylation through a cyclic transition state to lose carbon dioxide and form the final product.[5][6]

Hydrolysis_Decarboxylation A Diethyl 1-[(2-Fluorophenyl)methyl]- cyclopropane-1,1-dicarboxylate B 1-[(2-Fluorophenyl)methyl]- cyclopropane-1,1-dicarboxylic acid A->B 1. NaOH, H₂O, Δ 2. H₃O⁺ C 1-[(2-Fluorophenyl)methyl]- cyclopropane-1-carboxylic acid B->C Heat (-CO₂)

Caption: Final hydrolysis and decarboxylation steps.

Experimental Protocol

Materials:

  • Diethyl 1-[(2-fluorophenyl)methyl]cyclopropane-1,1-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the diethyl 1-[(2-fluorophenyl)methyl]cyclopropane-1,1-dicarboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the dicarboxylic acid intermediate.

  • Heat the acidified mixture to induce decarboxylation, which is typically observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid.

  • The final product can be purified by recrystallization.

Characterization of the Final Product

PropertyPredicted Value
Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
Appearance Likely a white to off-white solid
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water.

Expected Spectroscopic Data:

  • 1H NMR: Will show characteristic signals for the aromatic protons of the 2-fluorophenyl group, the benzylic methylene protons, and the diastereotopic methylene protons of the cyclopropane ring. The carboxylic acid proton will appear as a broad singlet.

  • 13C NMR: Will display signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), the benzylic carbon, the quaternary cyclopropane carbon, and the cyclopropane methylene carbons.

  • Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ should be observable, corresponding to the calculated molecular weight.

Conclusion

The synthetic route detailed in this technical guide provides a reliable and efficient method for the preparation of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid. By following the well-established principles of malonic ester synthesis, this valuable building block can be accessed in good yield from readily available starting materials. The protocols provided are intended to be a robust starting point for researchers in the field, with the understanding that optimization of reaction conditions may be necessary depending on the scale and specific laboratory conditions. This guide serves as a testament to the power of fundamental organic chemistry reactions in the synthesis of novel and potentially impactful molecules for drug discovery and development.

References

  • Jiang, Y., Zhang, K., Gao, S., Wang, G., Huang, J., Wang, J., & Chen, L. (2016). General Procedure for the Preparation of N1-(3-Fluoro-4-hydroxyphenyl)-N3-(4-fluorophenyl)malonamide Derivatives Compounds 12. Molecules, 21(5), 612. [Link]

  • PrepChem. (n.d.). Synthesis of Cyclobutyl 2-fluorobenzyl ketone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl 1,1-cyclopropanedicarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.11: Decarboxylation Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). Diethyl 1,1-Cyclopropanedicarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl cyclopropane-1,1-dicarboxylate. Retrieved from [Link]

  • Huels AG. (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid. U.S.
  • CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide. (n.d.). Google Patents.
  • PubChem. (n.d.). Diethyl 1,1-cyclopropanedicarboxylate. Retrieved from [Link]

  • Kierstead, R. W., Linstead, R. P., & Weedon, B. C. L. (1953). 119. Experiments on the synthesis of the pyrethrins. Part IV. The synthesis of cis- and trans-pyrethrolone and cinerolone and of related compounds. Journal of the Chemical Society (Resumed), 3610-3621.
  • PubChem. (n.d.). Diethyl 2-phenylcyclopropane-1,1-dicarboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde. (n.d.). Google Patents.
  • Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which we build our understanding of a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed examination of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid , a molecule of interest for its unique structural motifs: a strained cyclopropane ring and an electronically modified fluorophenyl group. Due to the limited availability of direct experimental data for this specific entity, this document adopts a dual approach. Firstly, it presents computationally predicted properties and contextualizes them with experimental data from structurally analogous compounds. Secondly, it provides robust, field-proven experimental protocols, empowering researchers to empirically determine these critical parameters. This guide is structured not as a rigid template, but as a logical scientific narrative, designed to offer both immediate data and the practical tools for its validation and expansion.

Section 1: Compound Identification and Structural Analysis

The foundational step in characterizing any compound is to unequivocally establish its identity and structure.

Systematic Name: 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid Synonyms: 1-(2-Fluorobenzyl)cyclopropanecarboxylic acid CAS Number: 1267316-41-5 Molecular Formula: C₁₁H₁₁FO₂ Molecular Weight: 194.20 g/mol PubChem CID: 21694903

The molecule's architecture is a key determinant of its properties. It features a carboxylic acid group directly attached to a cyclopropane ring, which is in turn substituted with a 2-fluorobenzyl group. The cyclopropane ring introduces significant ring strain and a unique spatial arrangement of substituents. The 2-fluorophenyl group introduces both steric bulk and electronic effects, primarily the strong electron-withdrawing nature of the fluorine atom, which can influence the acidity of the carboxylic proton and the molecule's overall polarity and lipophilicity.

Chemical_Structure Figure 1: Chemical Structure of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid cluster_cyclopropane cluster_carboxyl cluster_benzyl cluster_phenyl C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C_methylene CH₂ C1->C_methylene C3 C C2->C3 C3->C1 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C_phenyl1 C C_methylene->C_phenyl1 C_phenyl2 C-F C_phenyl1->C_phenyl2 C_phenyl3 C C_phenyl2->C_phenyl3 C_phenyl4 C C_phenyl3->C_phenyl4 C_phenyl5 C C_phenyl4->C_phenyl5 C_phenyl6 C C_phenyl5->C_phenyl6 C_phenyl6->C_phenyl1

Figure 1: Chemical Structure Diagram

Section 2: Core Physicochemical Properties

The following table summarizes the core physicochemical properties. As experimental data is not publicly available, these values are primarily computational predictions sourced from reputable algorithms. They provide a strong starting point for experimental design and hypothesis testing. For context, experimental data for the parent Cyclopropanecarboxylic acid is included.

PropertyPredicted Value for Target CompoundExperimental Value (Cyclopropanecarboxylic acid)Rationale & Significance in Drug Development
pKa ~4.5 (Predicted)4.83[1]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The electron-withdrawing fluorine on the phenyl ring is expected to slightly increase acidity (lower pKa) compared to the unsubstituted parent acid.
logP (Octanol/Water) ~2.5 (Predicted)0.48 - 0.63[1][2]A measure of lipophilicity. A positive logP indicates preference for a lipid environment. The addition of the fluorobenzyl group significantly increases lipophilicity over the parent acid, which has major implications for membrane permeability and potential for non-specific binding.
Aqueous Solubility Low (Predicted)SolubleCrucial for formulation and bioavailability. The predicted low solubility is a direct consequence of the increased lipophilicity from the fluorobenzyl group. The compound is likely to be more soluble in organic solvents.
Melting Point (°C) Not available14-17[1]Influences solid-state stability, dissolution rate, and formulation strategies. The larger, more rigid structure with a phenyl ring would be expected to have a significantly higher melting point than the parent acid.
Boiling Point (°C) Not available182-184[1]Relevant for purification and assessing volatility.
Polar Surface Area (PSA) 37.3 Ų (Predicted)37.3 ŲRelates to hydrogen bonding potential and is often used to predict cell permeability. The PSA is dominated by the carboxylic acid group and is identical to the parent acid.

Section 3: Experimental Protocols for Property Determination

For any novel compound entering a development pipeline, empirical determination of its properties is non-negotiable. The following section provides detailed, self-validating protocols for key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is the pH at which 50% of the acid is in its ionized (conjugate base) form. Potentiometric titration is a robust and widely used method for its determination, conforming to principles outlined in OECD Guideline 112.[3][4]

Methodology: Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh and dissolve a sample of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid in a known volume of purified water to create a solution of known concentration (e.g., 0.01 M). If aqueous solubility is too low, a co-solvent system (e.g., water/methanol) can be used, and the apparent pKa (pKa*) determined.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH). Gently stir the solution.

  • Titration Execution: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the curve (where the slope is maximal at the equivalence point).

pKa_Determination Figure 2: Workflow for pKa Determination via Potentiometric Titration A Calibrate pH Meter (3-point calibration) B Prepare Analyte Solution (Known concentration) A->B C Titrate with Standard Base (e.g., 0.1 M NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (1st Derivative Plot) E->F G Calculate Half-Equivalence Point F->G H Determine pKa (pH at Half-Equivalence Point) G->H

Figure 2: Workflow for pKa Determination
Determination of Partition Coefficient (logP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is its base-10 logarithm. The Shake-Flask method is the gold standard, as described in OECD Guideline 107.[5]

Methodology: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. Use the appropriate phase for all subsequent steps.

  • Stock Solution: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be n-octanol for this compound). The concentration should be high enough for accurate quantification but should not exceed 0.01 M.[6]

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the funnel for a sufficient time to allow equilibrium to be reached (e.g., 24 hours at a constant temperature).

  • Phase Separation: Allow the phases to separate completely. Centrifugation is required to ensure complete separation and prevent the formation of micro-emulsions, a common source of error.[5]

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

logP_Determination Figure 3: Workflow for logP Determination via Shake-Flask Method A Prepare Pre-saturated n-Octanol and Water B Dissolve Compound in one phase A->B C Combine Phases & Shake to Equilibrate B->C D Separate Phases (Centrifugation) C->D E Quantify Concentration in each phase (e.g., HPLC) D->E F Calculate logP E->F

Figure 3: Workflow for logP Determination
Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The flask method, as outlined in OECD Guideline 105, is a reliable approach.[7][8]

Methodology: Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to settle. Centrifuge or filter the sample to remove all undissolved solid.

  • Quantification: Analyze the clear supernatant using a validated HPLC method to determine the concentration of the dissolved compound.

  • Validation: The experiment should be repeated with different equilibration times (e.g., 24, 48, and 72 hours) to confirm that a true equilibrium was reached (i.e., the concentration does not change with additional time).[9]

Section 4: Stability Profile

Principle: Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. The protocols are governed by ICH Q1A(R2) guidelines.[10]

Forced Degradation (Stress Testing): This is the first step to understand potential degradation pathways.

  • Acid/Base Hydrolysis: Expose the compound in solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

  • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Photostability: Expose the solid compound and a solution to light sources as specified in ICH Q1B.

  • Thermal Stress: Expose the solid compound to high heat (e.g., 70-80°C).

Accelerated and Long-Term Stability:

  • Protocol: Store samples of the solid compound in controlled environmental chambers under various conditions as specified by ICH guidelines (e.g., accelerated: 40°C/75% RH; long-term: 25°C/60% RH).

  • Analysis: At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples and analyze them using a stability-indicating HPLC method for purity, assay, and the presence of any degradation products.

Section 5: Conclusion

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid presents an interesting profile for drug discovery, combining the conformational rigidity of a cyclopropane scaffold with the metabolic and electronic modulation offered by a fluorinated aromatic ring. While direct experimental data remains scarce, computational predictions suggest a lipophilic, weakly acidic compound with low aqueous solubility. This guide provides the necessary theoretical framework and, critically, the detailed experimental protocols for researchers to empirically validate these predictions. A thorough understanding of these foundational physicochemical properties is the essential first step in unlocking the full therapeutic potential of this and other novel chemical entities.

References

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved February 2, 2026, from [Link]

  • OECD. (1981). Guideline for the Testing of Chemicals, 112: Dissociation Constants in Water. Regulations.gov. Retrieved February 2, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved February 2, 2026, from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 123. Retrieved February 2, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved February 2, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 2, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 2, 2026, from [Link]

  • Regulations.gov. (2017). Report : Determination of Water Solubility. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 2, 2026, from [Link]

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Retrieved February 2, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid: Synthesis, Properties, and Medicinal Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, a molecule of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry. Despite the absence of extensive dedicated literature on this specific compound, this document constructs a robust scientific profile by analyzing its core structural components: the cyclopropane-1-carboxylic acid moiety and the 2-fluorobenzyl group. We will explore plausible synthetic routes, delve into the physicochemical properties conferred by its unique structure, and discuss its potential as a valuable building block in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Combination of Fluorine and a Strained Ring System

The rational design of small molecule therapeutics often hinges on the strategic incorporation of specific structural motifs to optimize pharmacological properties. 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is a compelling example of such a design, merging two key features highly valued in modern medicinal chemistry: a fluorinated aromatic ring and a cyclopropane scaffold.

The cyclopropane ring , as a conformationally restricted isostere of a gem-dimethyl or vinyl group, offers a unique set of properties. Its rigid three-dimensional structure can enforce a specific orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the inherent strain of the cyclopropane ring can influence metabolic stability, often favorably.[1]

The introduction of a fluorine atom , particularly on an aromatic ring, is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic profile. The high electronegativity and small size of fluorine can alter acidity, basicity, lipophilicity, and metabolic stability.[2][3] Specifically, the 2-fluoro substitution on the benzyl group can induce favorable conformational biases and block metabolic oxidation at that position.

This guide will, therefore, dissect 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid by first examining the synthesis and properties of its constituent parts and then proposing a convergent synthetic strategy.

Retrosynthetic Analysis and Proposed Synthetic Pathways

Given the lack of direct literature, a logical synthetic approach is paramount. A retrosynthetic analysis suggests that the target molecule can be constructed by forming the C-C bond between the cyclopropane ring and the 2-fluorobenzyl group. A highly plausible and versatile method for this is the malonic ester synthesis , which allows for the sequential introduction of the necessary substituents.

Diagram 1: Retrosynthetic Analysis

G Target 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid Intermediate1 Diethyl 1-(2-fluorobenzyl)cyclopropane-1,1-dicarboxylate Target->Intermediate1 Hydrolysis & Decarboxylation Intermediate2 Diethyl cyclopropane-1,1-dicarboxylate Intermediate1->Intermediate2 Alkylation StartingMaterials Diethyl malonate + 1,2-Dibromoethane + 2-Fluorobenzyl bromide Intermediate2->StartingMaterials Cyclization

Caption: A retrosynthetic pathway for the target molecule via a malonic ester intermediate.

This retrosynthetic approach breaks down the synthesis into three key stages:

  • Formation of the cyclopropane ring: Synthesis of diethyl cyclopropane-1,1-dicarboxylate from diethyl malonate and 1,2-dibromoethane.

  • Introduction of the 2-fluorobenzyl group: Alkylation of diethyl cyclopropane-1,1-dicarboxylate with 2-fluorobenzyl bromide.

  • Final conversion to the carboxylic acid: Hydrolysis of the diester followed by decarboxylation.

Detailed Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for similar transformations.[4][5][6]

Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

This initial step involves the cyclization of diethyl malonate with 1,2-dibromoethane.

Protocol:

  • To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 30 minutes.

  • Add 1,2-dibromoethane dropwise to the refluxing solution.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.

Diagram 2: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product DiethylMalonate Diethyl malonate Product Diethyl cyclopropane-1,1-dicarboxylate DiethylMalonate->Product Dibromoethane 1,2-Dibromoethane Dibromoethane->Product NaOEt NaOEt, EtOH NaOEt->Product

Caption: Reaction scheme for the formation of the cyclopropane core.

Synthesis of Diethyl 1-(2-fluorobenzyl)cyclopropane-1,1-dicarboxylate

This step involves the alkylation of the cyclopropane intermediate with 2-fluorobenzyl bromide.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of sodium hydride (60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of diethyl cyclopropane-1,1-dicarboxylate in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-fluorobenzyl bromide in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield diethyl 1-(2-fluorobenzyl)cyclopropane-1,1-dicarboxylate.

Synthesis of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

The final step is the hydrolysis of the diester followed by decarboxylation.

Protocol:

  • Dissolve diethyl 1-(2-fluorobenzyl)cyclopropane-1,1-dicarboxylate in ethanol in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

  • Gently heat the crude dicarboxylic acid under vacuum to effect decarboxylation, yielding the final product, 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization.

Physicochemical Properties and Structural Insights

The unique combination of the cyclopropane ring and the 2-fluorobenzyl group is expected to confer specific physicochemical properties to the target molecule.

PropertyPredicted Influence of Structural MoietiesRationale
Acidity (pKa) Slightly increased compared to a non-fluorinated analog.The electron-withdrawing nature of the fluorine atom can have a modest acidifying effect on the carboxylic acid proton.
Lipophilicity (LogP) Increased compared to a non-fluorinated analog.The fluorine atom generally increases the lipophilicity of a molecule.[3]
Conformational Rigidity HighThe cyclopropane ring restricts the conformational freedom of the molecule, which can be advantageous for receptor binding.[1]
Metabolic Stability Potentially enhancedThe C-F bond is strong and resistant to metabolic cleavage. The fluorine at the 2-position of the benzyl group can also block aromatic hydroxylation.[2]

Potential Biological Relevance and Applications in Drug Discovery

While there is no specific biological data for 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, the structural motifs are present in numerous biologically active compounds.

  • Cyclopropane carboxylic acid derivatives have demonstrated a wide range of biological activities, including acting as enzyme inhibitors and exhibiting antimicrobial, antiviral, and antitumor properties.[6]

  • Fluorinated phenyl derivatives are prevalent in pharmaceuticals, where the fluorine atom is used to enhance potency, selectivity, and pharmacokinetic properties.[2][3]

Given these precedents, 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid could be a valuable scaffold for the development of novel therapeutics in areas such as:

  • Oncology: The conformational rigidity and potential for enhanced metabolic stability could lead to potent and selective enzyme inhibitors.

  • Infectious Diseases: The molecule could serve as a starting point for the development of novel antibacterial or antiviral agents.

  • Neuroscience: The lipophilicity and structural features may allow for penetration of the blood-brain barrier, making it a candidate for CNS-acting drugs.

Conclusion

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid represents a molecule with significant potential in medicinal chemistry. Although not extensively described in the current literature, its synthesis is highly feasible through established synthetic routes such as the malonic ester synthesis. The strategic combination of a conformationally rigid cyclopropane core and a metabolically robust 2-fluorobenzyl group makes it an attractive building block for the design of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising molecule and its derivatives.

References

  • Organic Syntheses Procedure, Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • YouTube, Malonic Ester Synthesis. Available at: [Link]

  • Organic Chemistry Portal, Malonic Ester Synthesis. Available at: [Link]

  • YouTube, Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]

  • ResearchGate, Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]

  • Wikipedia, Cyclopropyl cyanide. Available at: [Link]

  • Google Patents, CN1050597C - Process for synthesizing cyclopropyl carboxylic ester.
  • Google Patents, CN114213280A - Novel synthesis method of cyclopropyl cyanide.
  • RSC Publishing, Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Available at: [Link]

  • PMC, Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Available at: [Link]

  • YouTube, Alkylation of Cyanide, Part 1: Halides and Sulfonates. Available at: [Link]

  • ChemRxiv, Diastereoselective Synthesis of Housanes via the Carbocupration of Cyclopropenes. Available at: [Link]

  • PMC, Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • Master Organic Chemistry, The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • ACS Publications, Stereoselective Cyclopropanation Reactions. Available at: [Link]

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Exploratory

A Technical Guide to the Preliminary In-Vitro Screening of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

Abstract This guide provides a comprehensive framework for the initial in-vitro evaluation of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, a novel chemical entity (NCE) with potential therapeutic application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the initial in-vitro evaluation of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, a novel chemical entity (NCE) with potential therapeutic applications. Drawing from structural similarities to known bioactive molecules, this document outlines a phased screening cascade designed to efficiently characterize its cytotoxic profile, primary pharmacological activity, and preliminary ADME/Tox properties. We detail robust, validated protocols for foundational assays, including cytotoxicity, enzyme inhibition, and metabolic stability, providing the scientific rationale behind experimental choices. The structured workflow, complete with decision-making logic, is intended to guide researchers in generating a preliminary, high-quality data package to support further drug development decisions.

Introduction: Rationale and Strategic Overview

The compound 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is a unique small molecule featuring a strained cyclopropane ring coupled with a carboxylic acid and a fluorophenyl moiety. The cyclopropane carboxylic acid scaffold is present in a wide range of biologically active compounds, known for activities ranging from enzyme inhibition to antiviral and antitumor effects[1]. Specifically, derivatives have been explored as anti-inflammatory agents and potential antidepressants[2][3][4]. A patent for related cyclopropane carboxylic acid derivatives suggests their utility as inhibitors of leukotriene C4 synthase, implicating a role in treating respiratory and inflammatory diseases like asthma and COPD[5].

Given this background, a logical starting point for screening is to hypothesize that the compound may modulate enzymes involved in inflammatory or metabolic pathways. However, before committing to specific target-based assays, it is imperative to establish a foundational understanding of the compound's general cellular effects.

This guide proposes a multi-phase screening approach:

  • Phase 1: Foundational Viability and Profiling. Establish the compound's intrinsic cytotoxicity to define a viable concentration range for subsequent biological assays.

  • Phase 2: Primary Target and Mechanistic Screening. Investigate the compound's effect on a rationally selected enzyme class based on structural alerts.

  • Phase 3: Preliminary ADME/Tox Assessment. Gain early insights into the compound's drug-like properties, including metabolic stability.

This structured workflow ensures that resources are allocated efficiently, building a coherent dataset from broad cytotoxicity to specific activity and preliminary pharmacokinetic properties.

Phase 1: Foundational Cytotoxicity Screening

Expertise & Rationale: Before assessing specific biological activity, it is crucial to determine the concentration range at which the compound is toxic to cells. This step prevents false positives in subsequent assays (where a supposed inhibitory effect is merely cell death) and establishes a therapeutic window. The MTT assay is a cost-effective, reliable, and widely adopted colorimetric method for this purpose[6]. It measures the metabolic activity of cells, which correlates with cell viability[7].

Protocol: MTT Assay for General Cytotoxicity

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product[6]. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed a human cell line (e.g., HEK293 for general toxicity or HepG2 for liver cell context) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well[7]. Incubate for 4 hours at 37°C, allowing for formazan crystal formation[8].

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[9]. Incubate for 4-18 hours at 37°C in the dark[7][9].

  • Data Acquisition: Mix each sample gently and read the absorbance at 570 nm using a microplate reader[9].

Data Presentation and Interpretation

The results should be summarized to determine the CC₅₀ (50% cytotoxic concentration).

Compound Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control (0)1.2540.08100.0%
0.11.2480.0799.5%
0.31.2610.09100.6%
1.01.2330.0698.3%
3.01.1980.0895.5%
10.01.0500.1183.7%
30.00.6300.0550.2%
100.00.1500.0311.9%

Interpretation: From this hypothetical data, the CC₅₀ is approximately 30 µM. Subsequent biological assays should be conducted at concentrations well below this value (e.g., ≤10 µM) to ensure observed effects are not artifacts of cytotoxicity.

Phase 2: Primary Target Screening - Enzyme Inhibition Assay

Expertise & Rationale: The presence of the cyclopropane carboxylic acid moiety is a structural alert. This functional group is known to be involved in enzyme inhibition, potentially through interactions with active site residues[1]. A study on the anxiolytic drug panadiplon showed that its cyclopropane carboxylic acid metabolite could inhibit mitochondrial fatty acid β-oxidation[10]. Therefore, a general, robust enzyme inhibition assay is a logical next step. A generic serine protease like Trypsin can serve as an excellent initial model system due to the availability of simple and reliable colorimetric assays.

Protocol: General Spectrophotometric Enzyme Inhibition Assay

Principle: This assay monitors the activity of an enzyme by measuring the rate of formation of a colored product from a colorless substrate. An inhibitor will decrease the rate of this reaction. The protocol is adaptable to many enzymes where a chromogenic substrate is available[11].

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM Tris-HCl, pH 8.0 for Trypsin).

    • Enzyme Stock: Prepare a concentrated stock of the enzyme (e.g., Trypsin at 1 mg/mL) in the assay buffer.

    • Substrate Stock: Prepare a stock of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA for Trypsin) in DMSO.

    • Inhibitor Stock: Use the 10 mM stock of the test compound in DMSO.

  • Assay Setup (96-well plate):

    • Control Wells (100% Activity): Add assay buffer, enzyme, and DMSO (vehicle).

    • Test Wells: Add assay buffer, enzyme, and the desired final concentrations of the test compound (e.g., 10 µM, 1 µM, 0.1 µM).

    • Blank Wells: Add assay buffer, substrate, and DMSO (to measure substrate auto-hydrolysis).

  • Pre-incubation: Add the enzyme to the control and test wells. Allow the plate to pre-incubate for 15 minutes at room temperature to permit the inhibitor to bind to the enzyme[11].

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells[11].

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to the optimal temperature (e.g., 37°C) and measure the absorbance at the product's λ_max (e.g., 410 nm for p-nitroaniline from BAPNA) every 15-30 seconds for 5-10 minutes[12].

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve[11]. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

Data Presentation and Interpretation

The data can be used to calculate an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound Concentration (µM)Mean Reaction Velocity (mOD/min)Std. Deviation% Inhibition
Vehicle Control (0)25.41.20.0%
0.122.11.513.0%
0.318.81.126.0%
1.012.50.950.8%
3.06.20.775.6%
10.02.10.491.7%

Interpretation: This hypothetical result (IC₅₀ ≈ 1.0 µM) is a significant "hit." It is well below the cytotoxicity threshold (CC₅₀ ≈ 30 µM), suggesting a specific biochemical effect rather than general toxicity. This warrants further investigation into the mechanism of inhibition and screening against a panel of related enzymes to assess selectivity.

Phase 3: Preliminary ADME/Tox Assessment

Expertise & Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid costly late-stage failures in drug development[13][14]. A key parameter is metabolic stability, which indicates the compound's likely half-life in the body[15]. The liver microsome stability assay is a standard, high-throughput in-vitro tool used to predict hepatic clearance[16].

Protocol: Liver Microsomal Stability Assay

Principle: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (primarily Cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS, providing an estimate of its intrinsic clearance.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (human or other species), a buffer (e.g., potassium phosphate), and the test compound at a final concentration of 1 µM.

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor required by CYP enzymes).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, the in-vitro half-life (t½) can be calculated as t½ = 0.693 / k.

Data Presentation and Interpretation

Data is typically presented as a half-life value and categorized for decision-making.

Compound IDIn-Vitro Half-Life (t½, min)Intrinsic Clearance (µL/min/mg)Stability Category
Test Compound 4515.4Moderate
Control (High Turnover)< 5> 138Low
Control (Low Turnover)> 90< 7.7High

Interpretation: A moderate half-life of 45 minutes is encouraging for an early-stage compound. It suggests the molecule is not immediately metabolized and cleared, indicating it may have sufficient stability to achieve therapeutic concentrations in-vivo. Compounds with very low stability (<5 min) are often deprioritized unless the project goal is a drug with a short duration of action.

Integrated Workflow and Decision Logic

The success of a preliminary screening campaign relies on a logical flow of experiments where the outcome of one phase dictates the actions of the next.

Screening_Cascade cluster_0 Phase 1: Foundation cluster_1 Decision Point cluster_2 Phase 2: Primary Screen cluster_3 Decision Point cluster_4 Phase 3: ADME/Tox cluster_5 Outcome cluster_6 Outcome A Start: NCE Synthesis 1-[(2-Fluorophenyl)methyl] cyclopropane-1-carboxylic acid B Cytotoxicity Assay (MTT) Determine CC50 A->B C Is CC50 > 10 µM? B->C D Enzyme Inhibition Assay (e.g., Protease) Determine IC50 C->D Yes H STOP or Redesign (High Toxicity) C->H No E Is IC50 < 10 µM & IC50 << CC50? D->E F Microsomal Stability Assay Determine in-vitro t½ E->F Yes I STOP or Redesign (No Potency/Selectivity) E->I No G Advance to Selectivity Profiling & Mechanism of Action Studies F->G

Caption: Integrated screening cascade for a novel chemical entity.

Conclusion and Future Directions

This guide outlines a robust, logical, and efficient strategy for the preliminary in-vitro characterization of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid. By systematically assessing cytotoxicity, primary bioactivity, and metabolic stability, researchers can build a foundational data package.

Positive outcomes from this cascade—namely, low cytotoxicity (CC₅₀ > 10 µM), potent target engagement (IC₅₀ < 10 µM), and moderate-to-high metabolic stability (t½ > 30 min)—would strongly support advancing the compound. Subsequent steps should include:

  • Selectivity Profiling: Screening against a panel of related enzymes to confirm the compound is not a promiscuous inhibitor.

  • Mechanism of Action (MoA) Studies: Conducting enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Broader ADME Profiling: Investigating other key properties such as plasma protein binding, permeability (e.g., using Caco-2 assays), and CYP inhibition[15][16].

  • Cell-Based Functional Assays: Moving from biochemical assays to cell-based models that more closely mimic a physiological environment to confirm on-target activity.

This structured approach ensures that decisions are data-driven, maximizing the potential for identifying a promising therapeutic candidate while minimizing the investment in compounds with unfavorable profiles.

References

  • Alera Labs. (2019, May 9). In Vitro ADME Assays. Retrieved February 2, 2026, from [Link]

  • de Meijere, A., & Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 2, 2026, from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved February 2, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 2, 2026, from [Link]

  • Mouzin, G., Cousse, H., & Rieu, J. P. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(3), 551–559. [Link]

  • Hura, G. L., et al. (2021). An efficient chemical screening method for structure-based inhibitors to nucleic acid enzymes targeting the DNA repair-replication interface and SARS CoV-2. PLoS One, 16(5), e0251791. [Link]

  • Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 206-213. [Link]

  • Rogers, S. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721–17729. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US3857880A - Cyclopropane carboxylic acid derivatives.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved February 2, 2026, from [Link]

  • Obach, R. S., et al. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Journal of Biochemical and Molecular Toxicology, 12(1), 23-32. [Link]

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Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid using NMR and Mass Spectrometry

Introduction 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is a novel carboxylic acid derivative with potential applications in medicinal chemistry and drug development. The presence of a strained cyclopropane...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is a novel carboxylic acid derivative with potential applications in medicinal chemistry and drug development. The presence of a strained cyclopropane ring, a flexible methylene linker, and an electronically distinct 2-fluorophenyl group imparts unique conformational and electronic properties to the molecule. Accurate structural confirmation and characterization are paramount for its progression in any research and development pipeline. This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed protocols and expected data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

The chemical shifts and coupling constants are predicted based on the analysis of similar structural motifs found in the literature. The unique stereochemistry of the cyclopropane ring protons and the influence of the electronegative fluorine atom are key considerations in the spectral interpretation.

¹H NMR Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Carboxylic Acid~12.0br s--COOH
Aromatic7.0-7.3m-Ar-H
Aromatic6.9-7.1m-Ar-H
Methylene~3.0s--CH₂-
Cyclopropane1.0-1.5m--CH₂- (ring)
Cyclopropane0.8-1.2m--CH₂- (ring)
¹³C NMR Predicted δ (ppm) Assignment
Carboxylic Acid~175-COOH
Aromatic (C-F)~160 (d, ¹JCF ≈ 245 Hz)Ar-C
Aromatic120-135Ar-C
Methylene~35-CH₂-
Cyclopropane (Quaternary)~25C-(COOH)
Cyclopropane~15-CH₂- (ring)
¹⁹F NMR Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic-110 to -120m-Ar-F
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds. For compounds with exchangeable protons like carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Employ a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • A relaxation delay of 2 seconds is recommended.

  • ¹⁹F NMR:

    • Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range.[1][2]

    • Set the spectral width accordingly (e.g., -50 to -250 ppm).[1]

    • A smaller number of scans is usually sufficient (e.g., 16-32 scans).

    • Proton decoupling can be used to simplify the spectrum.[3]

Causality in NMR Analysis
  • Solvent Choice: The choice of deuterated solvent is critical. While CDCl₃ is versatile, the acidic proton of the carboxylic acid may exchange with residual water, leading to a broad signal. DMSO-d₆ can be advantageous as it forms hydrogen bonds with the carboxylic acid, often resulting in a sharper -COOH proton signal at a higher chemical shift.[4]

  • ¹⁹F NMR Importance: The large chemical shift dispersion in ¹⁹F NMR provides high resolution and sensitivity, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[1][2] The coupling of fluorine to adjacent protons and carbons can provide valuable structural information.

  • 2D NMR: For complete and unambiguous assignment of all proton and carbon signals, especially for the complex aromatic and cyclopropane regions, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum Data
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is expected to be highly effective due to the acidic nature of the carboxylic acid, readily forming the [M-H]⁻ ion.

  • Expected Ions:

    • [M-H]⁻: m/z 199.07

    • [M+Na]⁺: m/z 223.06 (in positive ion mode)

    • [M+H]⁺: m/z 201.08 (in positive ion mode)

Predicted Fragmentation Pattern

The fragmentation of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is likely to proceed through several key pathways:

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to the loss of 44 Da.[5]

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the cyclopropane ring is expected, yielding a stable 2-fluorobenzyl cation or radical.

  • Cyclopropane Ring Opening: The strained cyclopropane ring can undergo fragmentation, leading to the loss of ethene (28 Da).[6]

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

2. Data Acquisition (LC-MS with ESI):

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column.

    • A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mass Spectrometry (ESI):

    • Acquire data in both positive and negative ion modes to capture all possible adducts and fragments.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate for the specific instrument.

    • For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the parent ion (e.g., m/z 201.08 or 199.07) and subjecting it to collision-induced dissociation (CID).

Workflow for Structural Elucidation

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer (¹H, ¹³C, ¹⁹F, 2D) prep_nmr->acq_nmr prep_ms Dissolve in LC-MS Grade Solvent acq_ms LC-MS/MS (ESI) (Full Scan & Fragmentation) prep_ms->acq_ms analyze_nmr Assign Chemical Shifts & Coupling Constants acq_nmr->analyze_nmr analyze_ms Identify Molecular Ion & Fragmentation Pathways acq_ms->analyze_ms conclusion Combine NMR & MS Data for Unambiguous Structure analyze_nmr->conclusion analyze_ms->conclusion

Caption: Workflow for the structural elucidation of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid.

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with high-resolution mass spectrometry provides a robust and reliable methodology for the structural characterization of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid. The protocols and predicted data outlined in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the accurate identification and quality control of this and structurally related compounds.

References

  • Biosynth. (n.d.). (1S,2S)-(+)-2-Methylcyclopropane-1-carboxylic acid.
  • Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • ChemicalBook. (n.d.). 1-methylcyclopropane-1-carboxylic acid(6914-76-7) 13c nmr.
  • Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?
  • PubChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699.
  • ACS Publications. (n.d.). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition | The Journal of Physical Chemistry A.
  • ChemScene. (n.d.). (1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Wiley Online Library. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • PubMed. (n.d.). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • PubMed. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry.
  • ACS Publications. (n.d.). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8) | The Journal of Physical Chemistry A.
  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Quick Company. (n.d.). "Processes For The Preparation Of Cyclopropanecarboxylic Acid".
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • Sigma-Aldrich. (n.d.). 1-Methylcyclopropanecarboxylic acid 98 6914-76-7.
  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • ResearchGate. (2016, November 21). (PDF) On 19F NMR Spectra of BF2 and BF Complexes and Related Compounds.

Sources

Application

experimental setup for fluorinated cyclopropane synthesis

Application Note: Precision Synthesis of Fluorinated Cyclopropanes Executive Summary & Strategic Value Fluorinated cyclopropanes are privileged structural motifs in modern drug discovery.[1][2] They serve as metabolicall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Fluorinated Cyclopropanes

Executive Summary & Strategic Value

Fluorinated cyclopropanes are privileged structural motifs in modern drug discovery.[1][2] They serve as metabolically stable bioisosteres for gem-dimethyl groups, ketones, and ethers, often improving lipophilicity and metabolic stability while imposing specific conformational constraints.

However, the synthesis of these strained rings involves high-energy intermediates (difluorocarbene,


) that present significant safety and reproducibility challenges. This guide moves beyond standard textbook descriptions to provide a field-tested, robust framework for synthesizing gem-difluorocyclopropanes using three distinct methodologies:
  • Standard Laboratory Scale: The Ruppert-Prakash Reagent (

    
    ) / NaI method.
    
  • Industrial Scale-Up: The Thermal Decomposition of Sodium Chlorodifluoroacetate.

  • Advanced Flow Chemistry: Photochemical generation from Fluorodiazirines.

Strategic Reagent Selection

Selecting the correct carbene precursor is the single most critical decision in the experimental design.

Table 1: Comparative Analysis of Difluorocarbene Precursors

ReagentChemical NamePrimary UtilityActivation ModeKey HazardCost

(Trifluoromethyl)trimethylsilaneHigh-Value Substrates. Mild conditions, high functional group tolerance.Lewis Base (

,

)
Volatile; moisture sensitive.High

Sodium ChlorodifluoroacetateScale-Up. Robust for electron-rich alkenes.Thermal (

)
Exothermic decomposition;

pressure buildup.
Low

Phenyl(trifluoromethyl)diazirineLate-Stage Functionalization. Extremely mild; suitable for complex scaffolds.Photochemical (

nm)
Shock sensitive (potential); UV hazard.Very High

Trimethylsilyl fluorosulfonyldifluoroacetateDifficult Substrates. Generates carbene at lower temps than chlorodifluoroacetate.Thermal (

)
Toxic byproducts.Medium

Protocol A: The "Gold Standard" (TMSCF3 / NaI)

This method is preferred for medicinal chemistry due to its operational simplicity and lack of heavy metal waste. It relies on a unique "anionic chain reaction" mechanism where the initiation step is critical.

Mechanism of Action

Unlike traditional reagent-limited reactions, this system is autocatalytic. The iodide initiates the release of a


 anion, which reversibly decomposes to 

(the active species) and fluoride (

). The generated fluoride then activates a new molecule of

, propagating the chain.

TMSCF3_Mechanism TMSCF3 TMS-CF3 (Reservoir) Pentacoord [TMS(CF3)I]- TMSCF3->Pentacoord + NaI Iodide NaI (Initiator) CF3_Anion [:CF3]- Pentacoord->CF3_Anion - TMS-I Carbene :CF2 (Active Species) CF3_Anion->Carbene Decomposition Fluoride F- CF3_Anion->Fluoride Decomposition Product gem-Difluorocyclopropane Carbene->Product + Alkene Fluoride->TMSCF3 Chain Propagation (Activates next molecule) Alkene Alkene (Substrate)

Figure 1: The autocatalytic anionic chain mechanism of TMSCF3 activation. Note the feedback loop where generated Fluoride activates further TMSCF3.

Experimental Procedure

Scale: 1.0 mmol Alkene

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a positive pressure of

    
     or Ar.
    
    • Expert Tip: Glassware must be bone-dry. Even trace water protonates the

      
       anion to form 
      
      
      
      (fluoroform), killing the chain reaction.
  • Reagents:

    • Add Alkene (1.0 equiv, 1.0 mmol).

    • Add Sodium Iodide (NaI) (0.2 equiv, 0.2 mmol). Note: NaI must be dry (oven-dried).

    • Add anhydrous THF or Diglyme (3.0 mL).

  • Execution:

    • Heat the mixture to 65°C (oil bath temperature).

    • Add

      
        (2.0 equiv, 2.0 mmol) dropwise via syringe over 10 minutes.
      
    • Observation: The reaction typically turns slightly yellow/brown due to trace iodine formation.

  • Monitoring: Monitor by

    
     NMR.
    
    • 
      : Singlet at ~ -67 ppm.
      
    • Product: AB quartet or singlet around -140 ppm.

  • Workup:

    • Cool to room temperature.

    • Dilute with

      
      .
      
    • Wash with water (x2) and brine (x1).

    • Dry over

      
       and concentrate.
      
    • Caution: Many fluorinated cyclopropanes are volatile. Do not use high vacuum if the molecular weight is < 200.

Protocol B: Continuous Flow Photochemistry (Modern)

For safety and efficiency, especially with diazirines (which can be shock-sensitive), continuous flow is the superior operational model. This setup minimizes the active volume of hazardous intermediate at any given time.

Flow Reactor Schematic

Flow_Setup PumpA Pump A: Diazirine + Alkene Reactor PFA Coil Reactor (380 nm LED Irradiation) PumpA->Reactor Flow Rate: 0.5 mL/min BPR Back Pressure Regulator (40 psi) Reactor->BPR Residence Time: 10-20 min Collection Product Collection BPR->Collection

Figure 2: Photochemical flow reactor setup for diazirine-based cyclopropanation.

Experimental Procedure
  • Feed Solution: Dissolve Aryl-fluorodiazirine (1.0 equiv) and Alkene (2.0 equiv) in anhydrous Dichloromethane (DCM). Concentration: 0.1 M.

  • Reactor: Use a commercially available PFA coil reactor (e.g., Vapourtec or homemade coil wrapped around a cooling finger).

  • Light Source: 380 nm - 400 nm LED module.

    • Why? Diazirines absorb in the near-UV. 380 nm avoids exciting the product or degrading the alkene.

  • Conditions:

    • Flow rate: Adjusted for a residence time of 10 minutes.

    • Temperature: 25°C (ambient, fan-cooled).

    • Pressure: 40 psi (using a Back Pressure Regulator) to prevent solvent boiling and keep

      
       byproduct in solution until exit.
      
  • Safety Advantage: If the diazirine decomposes violently, it only affects the microliters inside the coil, not a bulk flask.

Protocol C: Thermal Scale-Up (Sodium Chlorodifluoroacetate)

Warning: This reaction generates massive amounts of


 and is highly exothermic.
  • Solvent: Diglyme (high boiling point is essential).

  • Temperature: 165°C - 180°C.

  • The "Hot Drop" Technique:

    • Do NOT mix all reagents and heat. This leads to an induction period followed by a "runaway" decomposition.

    • Correct Protocol: Heat the alkene in Diglyme to 165°C first. Then, add the solution of

      
       in Diglyme dropwise  to the hot mixture.
      
    • Causality: This ensures the carbene is generated instantaneously and consumed immediately by the alkene, preventing accumulation of the unstable intermediate.

Validation & Characterization ( NMR)

The


 NMR spectrum is the definitive validation tool.
  • Symmetry:

    • Achiral/Symmetric Cyclopropanes: A single signal (singlet) appears, typically between -130 and -145 ppm .

    • Chiral/Diastereotopic Cyclopropanes: The two fluorine atoms are non-equivalent. They appear as an AB quartet (two doublets with a massive coupling constant).

  • Coupling Constants (

    
     values): 
    
    • 
       (Geminal):  150 - 190 Hz. This large coupling is diagnostic of the gem-difluoro motif.
      
    • 
       (Vicinal):  5 - 15 Hz.
      

Troubleshooting Table:

ObservationDiagnosisSolution
No Reaction (

)
Wet solvent/reagents.Re-dry NaI (oven 120°C, 4h). Distill Diglyme over Na.
Low Yield (

)
Alkene polymerization.Add a radical inhibitor (BHT) to the reaction mixture.
Violent Gas Evolution Addition too fast.Reduce addition rate; ensure efficient reflux condensation.

References

  • Flow Chemistry Photocyclopropanation: To, H.M., et al. "Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow." Chemical Communications, 2024. Link

  • Thermal Decomposition Safety: "Procedures for the Safe Handling of Sodium Chlorodifluoroacetate." Organic Syntheses, Coll. Vol. 6, p. 136. Link

  • General Review: Ni, C., & Hu, J. "Recent Advances in Gem-Difluorocyclopropanation." Chemical Society Reviews, 2016. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for fluorinated cyclopropane synthesis

Technical Support Center: Optimizing Fluorinated Cyclopropane Synthesis Executive Summary: The Challenge of the Carbene Synthesizing gem-difluorocyclopropanes is a race against time. The active species, difluorocarbene (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Fluorinated Cyclopropane Synthesis

Executive Summary: The Challenge of the Carbene

Synthesizing gem-difluorocyclopropanes is a race against time. The active species, difluorocarbene (:CF₂), is a transient, electrophilic intermediate with a short half-life. It faces a kinetic competition: it must find your alkene and undergo [2+1] cycloaddition before it either dimerizes to form tetrafluoroethylene (gas) or reacts with the initiator/solvent.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks that kill reaction yields in the lab.

Reagent Selection Matrix

Before troubleshooting, ensure you are using the correct carbene source for your substrate's electronic profile.

ReagentChemical NameBest ForKey AdvantagePrimary Limitation
TFDA Trimethylsilyl fluorosulfonyldifluoroacetateElectron-Deficient Alkenes (e.g., acrylates, enones)Generates :CF₂ under mild, near-neutral conditions; minimizes side reactions.High cost; requires strict anhydrous conditions.
TMSCF₃ (Trifluoromethyl)trimethylsilane (Ruppert-Prakash)Electron-Rich Alkenes (e.g., styrenes, ethers)Widely available; tunable activation (NaI, TBAT, initiators).Rapid release can lead to oligomerization if not controlled.
ClCF₂CO₂Na Sodium chlorodifluoroacetateThermally Stable Substrates Low cost.Requires high temp (150°C+); harsh pyrolysis conditions.

Mechanism & Critical Control Points

Understanding the mechanism of TFDA (the gold standard for complex synthesis) is crucial for troubleshooting. The reaction is driven by the fluoride-induced fragmentation of the sulfonyl group.

TFDA_Mechanism TFDA TFDA (Precursor) Pentacoordinate Pentacoordinate Silicate Int. TFDA->Pentacoordinate + F- Fluoride F- Catalyst Fluoride->TFDA Initiation Anion Difluoro(fluorosulfonyl) acetate Anion Pentacoordinate->Anion - TMSF Betaine Zwitterionic Intermediate Anion->Betaine - CO2 (Decarboxylation) Betaine->Fluoride Cycle Refill Carbene :CF2 (Difluorocarbene) Betaine->Carbene - SO2 + F- (Regeneration) Product gem-Difluoro cyclopropane Carbene->Product + Alkene Byproducts CO2 + SO2 + F-

Figure 1: The catalytic cycle of TFDA decomposition.[1] Note that fluoride is regenerated, meaning the reaction is autocatalytic once started. Control of the initiation step is vital.

Troubleshooting Guide (Q&A Format)

Scenario A: The "Stalled" Reaction (Low Conversion)

Q: I am using TFDA with NaF as a catalyst in diglyme at 110°C. After 4 hours, I still have 60% starting material. Adding more TFDA doesn't help. Why?

A: You likely have Catalyst Poisoning or Moisture Quenching .

  • The Moisture Trap: TFDA is extremely sensitive to moisture. Water hydrolyzes TFDA to fluorosulfonyldifluoroacetic acid, which kills the catalytic cycle.

    • Fix: Ensure diglyme is distilled over Na/Benzophenone or processed through activated molecular sieves immediately before use.

  • Surface Passivation: NaF has a low lattice energy but low solubility. The surface can become passivated.[2]

    • Protocol Adjustment: Switch to a soluble fluoride source like n-Bu₄NF (TBAF) (catalytic amount, <1 mol%) or NaF with 15-Crown-5 . This moves the initiation from the solid-liquid interface to the homogeneous phase.

Q: I am using TMSCF₃ with NaI, but the reaction is sluggish. A: The "Prakash Protocol" relies on I⁻ acting as a nucleophile to displace the TMS group.

  • Optimization: Increase the temperature to 65–80°C (refluxing THF). Unlike standard nucleophilic trifluoromethylation (which is cold), carbene generation requires thermal energy to drive the

    
    -elimination of the intermediate [CF₃-I] species.
    
Scenario B: Low Yield despite High Conversion (Side Reactions)

Q: My alkene is consumed, but the isolated yield of the cyclopropane is <30%. The NMR shows a mess of peaks.

A: This indicates Carbene Dimerization or Oligomerization . The :CF₂ is generated too fast relative to the trapping rate of your alkene.

  • The "Feed" Solution: Do not add all reagents at once. Use a syringe pump to add the carbene precursor (TFDA or TMSCF₃) slowly over 2–4 hours. This keeps the instantaneous concentration of :CF₂ low, statistically favoring reaction with the alkene (solvent cage effect) over dimerization with another :CF₂.

  • Concentration Boost: Increase the concentration of the alkene. Run the reaction as concentrated as solubility permits (1M - 2M). If the alkene is cheap, use it as the co-solvent.

Q: I see polymerization of my alkene. A: Difluorocarbene is electrophilic, but the reaction conditions (especially with TMSCF₃/initiators) can be slightly basic or nucleophilic.

  • Fix: Switch to TFDA without amine initiators. Use strictly neutral conditions. If using TMSCF₃, avoid alkoxide initiators (like TBAT) and stick to NaI (Sodium Iodide), which is less basic.

Scenario C: Isolation Issues (Volatile Products)

Q: I see the product on crude NMR, but after rotovap/column, it’s gone.

A: Many simple fluorinated cyclopropanes are highly volatile (b.p. often < 80°C).[1][2]

  • Protocol:

    • Do NOT Rotovap to dryness. Keep the product in a higher-boiling solvent (like diglyme) if possible during workup.

    • Distillation: Skip the column. Use a Kugelrohr or fractional distillation directly from the crude mixture.

    • Solvent Switch: If you must use chromatography, use Pentane or Diethyl Ether as the eluent and remove solvent at atmospheric pressure using a Vigreux column, not a vacuum rotary evaporator.

Advanced Optimization: Flow Chemistry

For industrial scalability and yield maximization, continuous flow chemistry is superior to batch processing for this reaction.

Why?

  • Heat Transfer: Precise control of the high temperatures required for TFDA/TMSCF₃ decomposition.

  • Safety: Minimizes the accumulation of pressurized tetrafluoroethylene gas.

Recommended Flow Protocol (Adapted from Charette et al.):

  • Feed A: Alkene (1.0 equiv) + NaI (0.2 equiv) in THF.

  • Feed B: TMSCF₃ (2.0 equiv) in THF.

  • Reactor: Stainless steel coil heated to 110°C.

  • Residence Time: 10–20 minutes.

  • Back Pressure Regulator: 100 psi (to keep volatile intermediates in solution).

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific yield issue.

Troubleshooting_Tree Start Start: Analyze Crude NMR CheckSM Is Starting Material (Alkene) Consumed? Start->CheckSM No No (Low Conversion) CheckSM->No Yes Yes (High Conversion) CheckSM->Yes CheckReagent Check Reagent Quality No->CheckReagent Moisture Problem: Moisture Action: Distill Solvent/Dry Reagents CheckReagent->Moisture Temp Problem: Temp too low Action: Increase T > 65°C (TMSCF3) or > 100°C (TFDA) CheckReagent->Temp CheckProduct Is Product Peak Major? Yes->CheckProduct ProdNo No (Complex Mixture) CheckProduct->ProdNo ProdYes Yes (Clean Crude) CheckProduct->ProdYes Dimer Problem: Carbene Dimerization Action: Slow Addition (Syringe Pump) ProdNo->Dimer Polymer Problem: Polymerization Action: Switch to TFDA (Neutral pH) ProdNo->Polymer YieldLow Problem: Volatility Loss Action: Avoid Rotovap Use Vigreux Distillation ProdYes->YieldLow

Figure 2: Diagnostic logic for optimizing difluorocyclopropanation yields.

References

  • Dolbier, W. R., et al. (2000). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent.[3] Journal of Fluorine Chemistry.

  • Wang, F., & Hu, J. (2011).[4] Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.[4] Chemistry - A European Journal.

  • Rullière, P., Cyr, P., & Charette, A. B. (2016).[5] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.[5][6] Organic Letters.[5][6] [6]

  • Battilocchio, C., et al. (2016).[4] Continuous Flow Synthesis of Fluorinated Cyclopropanes using Difluorocarbene. Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Improving Regioselectivity of Fluorophenyl Additions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling the regio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling the regioselectivity of addition reactions to fluorophenyl substrates. As a Senior Application Scientist, my goal is to synthesize established principles with field-proven insights to help you overcome common challenges in your experiments.

Introduction: The Challenge of Regioselectivity

Fluorophenyl moieties are ubiquitous in pharmaceuticals and agrochemicals, where the position of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Achieving precise control over the position of incoming substituents—regioselectivity—is therefore a critical challenge in synthetic chemistry. This guide addresses common issues encountered during C-H functionalization, C-F activation, and nucleophilic aromatic substitution (SNAr) of fluorinated aromatic rings.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the factors that control regioselectivity in fluorophenyl additions.

Q1: What are the primary factors that determine regioselectivity in reactions with fluorophenyl compounds?

A1: Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and the reaction mechanism. Key factors include:

  • Electronic Effects : The high electronegativity of fluorine deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the fluorine.[1] In C-H activation, fluorine's electronic influence can paradoxically lead to the activation of the strongest C-H bond.[2]

  • Directing Groups : These are functional groups on the substrate that interact with the catalyst to deliver it to a specific C-H bond, offering predictable control over ortho, and more recently, meta functionalization.[3][4][5]

  • Catalyst and Ligand Choice : The metal center (e.g., Pd, Rh, Ni, Cu) and its coordinating ligands are crucial. Ligands can tune the catalyst's steric bulk and electronic properties to favor addition at a specific position.[6][7]

  • Reaction Conditions : Solvent, temperature, and additives can shift the balance between kinetically and thermodynamically favored products, thereby influencing the regiochemical outcome.[8][9]

Q2: How does a directing group work to control regioselectivity?

A2: A directing group (DG) functions as an "anchor" for the metal catalyst.[10] The DG, which is part of the substrate, coordinates to the metal center, forming a metallacyclic intermediate. This chelation event brings the catalyst into close proximity with a specific C-H bond, typically at the ortho position, facilitating its cleavage and subsequent functionalization.[4][5] More advanced strategies using specifically designed templates can now direct functionalization to the more distant meta position.[3]

Q3: When should I be concerned about C-F bond activation as a competing reaction?

A3: C-F bond activation can compete with C-H activation, especially in polyfluorinated arenes.[2][11] The likelihood of C-F activation increases with:

  • Highly Fluorinated Substrates : C-F bond energies tend to decrease with an increasing number of ortho-fluorine substituents.[11]

  • Catalyst Choice : Some low-valent, electron-rich metal complexes, particularly Ni(0) and certain heterobimetallic systems, are highly effective at cleaving C-F bonds.[6][11]

  • Reaction Conditions : Higher temperatures can provide the necessary energy to overcome the high activation barrier of C-F bond cleavage.[11]

If your goal is C-H functionalization, observing products resulting from C-F cleavage is a clear indicator that your catalyst system or conditions need adjustment.

Q4: How can I reliably determine the regiochemical outcome of my reaction?

A4: The most powerful and widely used technique is ¹⁹F NMR spectroscopy .[12][13][14][15] The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for identifying isomers. Comparing the experimental ¹⁹F NMR spectrum to predicted spectra from computational methods (like DFT) can provide unambiguous structural assignments.[13][16][17] Additionally, 2D NMR techniques (like HMBC, HSQC) that show correlations between ¹⁹F, ¹³C, and ¹H nuclei are invaluable for complex structures.[12]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common regioselectivity problems.

Problem 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • You obtain a mixture of ortho and para substitution products when only one is desired.

  • The reaction is sluggish or fails with meta-fluoro-substituted arenes.

  • The reaction fails with electron-rich or electron-neutral fluoroarenes.

Root Causes & Solutions:

Possible Cause Explanation & Solution
Insufficient Ring Activation Standard SNAr requires electron-withdrawing groups (EWGs) ortho or para to the fluorine to stabilize the negative charge in the Meisenheimer intermediate.[1] If your substrate lacks strong EWGs, the reaction will be slow or fail. Solution: For unactivated fluoroarenes, consider using organic photoredox catalysis, which can proceed via a cation radical mechanism, bypassing the need for strong EWGs.[18]
Steric Hindrance A bulky nucleophile or a sterically demanding group near the ortho position can disfavor attack at that site, leading to a mixture with the para product. Solution: Try to modify the steric profile of your nucleophile if possible. Alternatively, lowering the reaction temperature may favor the thermodynamically more stable para isomer.[8]
Incorrect Electronic Bias If an EWG is positioned meta to the fluorine, it cannot effectively stabilize the Meisenheimer intermediate through resonance, leading to very slow or no reaction.[1] Solution: This is a fundamental limitation of the SNAr mechanism. You will need to change your synthetic strategy. Consider a transition-metal-catalyzed cross-coupling reaction or a C-H activation approach instead.
Product Inhibition The product of the SNAr reaction may be more easily oxidized by the photocatalyst than the starting material, leading to poor yields.[18] Solution: Monitor the reaction progress carefully and stop it before significant product inhibition occurs. Adjusting the catalyst loading or light intensity may also help.
Troubleshooting Workflow: SNAr

G start Start: Poor S N Ar Regioselectivity q1 Is the fluoroarene electron-poor (has o/p EWGs)? start->q1 sol1 No -> Use Photoredox Catalysis for Unactivated Arenes q1->sol1 No q2 Yes -> Is there a mixture of o/p isomers? q1->q2 Yes end Problem Resolved sol1->end sol2 Yes -> Lower Temperature (Thermodynamic Control) or Modify Nucleophile Sterics q2->sol2 Yes q3 No -> Is the reaction slow or no-go with m-EWG? q2->q3 No sol2->end sol3 Yes -> Change Strategy: Consider Cross-Coupling or C-H Activation q3->sol3 Yes q3->end No sol3->end

Caption: Decision tree for troubleshooting SNAr regioselectivity.

Problem 2: Lack of Selectivity between C-H and C-F Bond Activation

Symptoms:

  • Your desired C-H functionalization product is contaminated with byproducts from C-F cleavage.

  • In a polyfluorinated substrate, the reaction activates a C-F bond instead of the targeted C-H bond.

Root Causes & Solutions:

Possible Cause Explanation & Solution
Inappropriate Catalyst System Electron-rich, low-valent metals (e.g., Ni(0), some Pd(0) systems) can readily undergo oxidative addition into C-F bonds.[6][11] Solution: Switch to a catalyst system known to favor C-H activation. Palladium catalysts are often used for C-H functionalization. The choice of ligand is critical; bulky, electron-donating phosphine ligands can often promote C-H activation while disfavoring C-F cleavage.[6] Consider heterobimetallic complexes for selective C-F activation if that is the desired outcome.[11]
Substrate Electronics For some substrates, the thermodynamic product may result from C-F activation, even if the C-H bond is kinetically easier to break.[2] The presence of multiple fluorine atoms can weaken adjacent C-F bonds.[11] Solution: Employ a directing group. A DG will force the catalyst to functionalize a specific C-H bond, overriding the inherent reactivity of the substrate.[3][4] This is the most robust strategy for achieving high regioselectivity in complex fluorinated systems.
Harsh Reaction Conditions High temperatures can promote unwanted, thermodynamically favorable side reactions like C-F activation. Solution: Screen lower reaction temperatures. It may be possible to find a window where the desired C-H activation occurs at a reasonable rate while the competing C-F activation is kinetically disfavored.
Troubleshooting Workflow: C-H vs. C-F Activation

G start Start: Unwanted C-F Activation q1 Are you using a directing group? start->q1 sol1 No -> Introduce a Directing Group for precise C-H targeting q1->sol1 No q2 Yes -> Is the catalyst known for C-F activation (e.g., Ni(0))? q1->q2 Yes end Problem Resolved sol1->end sol2 Yes -> Switch to a catalyst favoring C-H activation (e.g., Pd-based) and screen ligands q2->sol2 Yes q3 No -> Are reaction temperatures high? q2->q3 No sol2->end sol3 Yes -> Screen lower temperatures to find a kinetic window for C-H activation q3->sol3 Yes q3->end No sol3->end

Caption: Decision tree for controlling C-H vs. C-F activation.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Directed ortho-C-H Functionalization

This protocol provides a general starting point for a palladium-catalyzed C-H functionalization reaction using a generic directing group (e.g., pyridine, amide).

Materials:

  • Fluorophenyl substrate with directing group (1.0 equiv)

  • Coupling partner (e.g., aryl halide, olefin) (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (if required, e.g., phosphine ligand, 10-20 mol%)

  • Oxidant or Base (e.g., Ag₂CO₃, K₂CO₃, PivOH) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DCE)

Procedure:

  • Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (N₂ or Ar), add the fluorophenyl substrate, palladium catalyst, ligand (if used), and oxidant/base.

  • Reagent Addition: Evacuate and backfill the vessel with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the coupling partner.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Characterize the product and determine the regioselectivity using ¹H, ¹³C, and crucially, ¹⁹F NMR spectroscopy.

Protocol 2: Characterizing Regioisomers using ¹⁹F NMR

Objective: To unambiguously determine the ratio and identity of regioisomers produced in a reaction.

Procedure:

  • Sample Preparation: Prepare a solution of your purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H-decoupled ¹⁹F NMR spectrum. Due to the wide chemical shift range of ¹⁹F, ensure your spectral width is sufficient (e.g., -50 to -200 ppm). Use a known fluorinated compound as an external or internal standard if precise chemical shift referencing is needed.

  • Initial Analysis: Integrate the distinct fluorine signals. The ratio of the integrals corresponds directly to the molar ratio of the regioisomers.

  • Structural Assignment (If standards are unavailable):

    • Computational Prediction: Use DFT calculations (e.g., using Gaussian or similar software) to predict the ¹⁹F NMR chemical shifts for all possible regioisomers.[16][17] Compare the calculated shifts to your experimental data for assignment.

    • 2D NMR: Acquire a ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HMBC spectrum. These experiments will show correlations between the fluorine atom and nearby protons or carbons, allowing you to piece together the connectivity and definitively identify the structure of each isomer.[12]

References

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. (2023). RSC Publishing. Available from: [Link]

  • Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation at Fluorocarbons. (2017). Chemical Reviews. Available from: [Link]

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (N.D.). PMC. Available from: [Link]

  • C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. (2020). Organometallics. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. Available from: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (N.D.). MDPI. Available from: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (N.D.). MDPI. Available from: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (N.D.). PMC. Available from: [Link]

  • Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium. (2020). Organometallics. Available from: [Link]

  • Site-selective C-H Functionalization using Directing Group Strategy via C-H Bond Activation. (N.D.). Indian Institute of Science. Available from: [Link]

  • Excited-state distortions control the reactivities and regioselectivities of photochemical 4π- electrocyclizations of fluorobenzenes. (N.D.). ChemRxiv. Available from: [Link]

  • Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. (2023). Loughborough University Research Repository. Available from: [Link]

  • Directing group controlled regioselective C–H borylation of 2-arylphenolic compounds at room temperature. (N.D.). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (N.D.). PMC. Available from: [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (N.D.). MDPI. Available from: [Link]

  • Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. (N.D.). PubMed. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available from: [Link]

  • Computational tools for the prediction of site- and regioselectivity of organic reactions. (N.D.). Chemical Science (RSC Publishing). Available from: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (N.D.). ACS Publications. Available from: [Link]

  • A Practical and Regioselective Strategy for Aromatic C-H Difunctionalization via Site-Selective C-H Thianthrenation. (2024). PubMed. Available from: [Link]

  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. (N.D.). RSC Publishing. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (N.D.). ResearchGate. Available from: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Available from: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (N.D.). PMC. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (N.D.). PMC. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (N.D.). PMC. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (N.D.). Chemical Science (RSC Publishing). Available from: [Link]

  • Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. (2026). Journal of the American Chemical Society. Available from: [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (N.D.). PubMed. Available from: [Link]

  • and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. (N.D.). PMC. Available from: [Link]

  • Synthesis of Cationic[19],[18], and[6]Azahelicenes with Extended π-Conjugated Systems. (2023). MDPI. Available from: [Link]

  • Addition reactions of alkynes—approaches for regioselectivity control... (N.D.). ResearchGate. Available from: [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (N.D.). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

Sources

Troubleshooting

overcoming racemization during the synthesis of chiral cyclopropanes

Topic: Overcoming Racemization & Enantioselectivity Loss Ticket ID: #CYC-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist, Stereochemistry Division Executive Summary & Core Directive Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Racemization & Enantioselectivity Loss Ticket ID: #CYC-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist, Stereochemistry Division

Executive Summary & Core Directive

Welcome to the Chiral Cyclopropane Support Center. You are likely here because your enantiomeric excess (ee) is eroding. In cyclopropane synthesis, "racemization" is often a misdiagnosis. The loss of chirality usually stems from three distinct failure modes:

  • Thermodynamic Epimerization: Post-reaction ring opening/closing (common in Donor-Acceptor systems).

  • Catalytic Bypass: The background (uncatalyzed) reaction outcompeting the chiral catalyst.

  • Lewis Acid Scrambling: Downstream isomerization driven by metal byproducts (e.g., ZnI₂).

This guide does not offer generic advice. It provides root-cause analysis and self-validating protocols to isolate and eliminate these variables.

Module 1: The Donor-Acceptor (DAC) Instability

Target Audience: Users synthesizing cyclopropanes with vicinal electron-donating (EDG) and electron-withdrawing groups (EWG).

The Mechanism of Failure: The "Zwitterionic Spin"

Donor-Acceptor Cyclopropanes (DACs) are "spring-loaded." The push-pull electronic effect weakens the C1–C2 bond. Under thermal stress or Lewis Acid catalysis, the ring opens into a 1,3-zwitterion.

  • The Trap: The zwitterion is acyclic. If the C-C bond rotates faster than the ring re-closes, stereochemical information is lost. When it re-closes, it forms a racemate or diastereomer.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
ee drops during workup Silica gel or trace acid is catalyzing ring opening.Protocol A: Use deactivated silica (1% Et₃N) or switch to neutral alumina.
ee drops in polar solvents Polar solvents stabilize the zwitterion, lowering the barrier to ring opening.Switch to non-polar solvents (Toluene, DCM) to destabilize the zwitterionic transition state.
cis/trans ratio changes Thermodynamic equilibration via bond rotation.Lower reaction temperature; reduce Lewis Acid loading.
Visualization: The Zwitterionic Racemization Cycle

The following diagram illustrates how the "Push-Pull" effect leads to bond rotation and loss of chirality.

DAC_Racemization Fig 1. Mechanism of Donor-Acceptor Cyclopropane Racemization via Zwitterionic Intermediate. node_start Chiral Cyclopropane (High Strain) node_open 1,3-Zwitterion (Acyclic Intermediate) node_start->node_open Heat / Lewis Acid (Ring Opening) node_open->node_start Fast Re-closure (Retention) node_rotate Bond Rotation (Loss of Stereochem) node_open->node_rotate Solvent Stabilization node_racemic Racemic/Epimerized Product node_rotate->node_racemic Ring Closure

Module 2: The Simmons-Smith & Zinc Carbenoids

Target Audience: Users using Zn(CH₂I)₂, Et₂Zn, or Charette’s asymmetric modification.

The Mechanism of Failure: The "Lewis Acid Hangover"

The Simmons-Smith reaction generates ZnI₂ as a byproduct. ZnI₂ is a potent Lewis Acid.

  • The Trap: Even if the cyclopropanation is enantioselective, the residual ZnI₂ present during the reaction (or workup) can catalyze the isomerization of the product, especially if the product contains sensitive functional groups (e.g., allylic ethers).

FAQ: Zinc-Mediated Issues

Q: My reaction hits 90% ee at 1 hour, but 70% ee at 4 hours. Why? A: You are seeing product degradation. The chiral catalyst controls the formation, but the accumulating ZnI₂ byproduct is scrambling the product over time.

  • Fix: Quench the reaction immediately upon completion. Do not "over-stir" to ensure conversion.

Q: How do I stop the ZnI₂ scrambling? A: Protocol B (The Pyridine Quench). Add 10% pyridine or a solution of saturated NaHCO₃/EDTA immediately at the end of the reaction. Pyridine coordinates zinc tightly, deactivating its Lewis acidity.

Module 3: Metal-Catalyzed Diazo Decomposition

Target Audience: Users employing Rh, Cu, or Co catalysts with diazo compounds (e.g., ethyl diazoacetate).

The Mechanism of Failure: The "Background Race"

Diazo compounds can decompose thermally without the catalyst, generating a free carbene that reacts racically.

  • The Trap: If the catalyst is slow or the diazo addition is too fast, the concentration of free diazo builds up. The "background" (uncatalyzed) reaction overtakes the "chiral" (catalyzed) pathway.

Troubleshooting Logic Flow

Troubleshooting_Flow Fig 2. Decision Tree for diagnosing low enantioselectivity in metal-carbenoid reactions. start ISSUE: Low ee in Metal-Catalyzed Cyclopropanation check_temp Check Reaction Temp start->check_temp decision_temp Is Temp > 0°C? check_temp->decision_temp check_add Check Addition Rate decision_rate Is Diazo added all at once? check_add->decision_rate decision_temp->check_add No (Low Temp) sol_temp SOLUTION: Lower Temp (Suppress Background Rxn) decision_temp->sol_temp Yes (High Temp) sol_slow SOLUTION: Syringe Pump Addition (Keep [Diazo] Low) decision_rate->sol_slow Yes (Fast Add) sol_ligand SOLUTION: Check Ligand/Metal Match (Catalyst is too slow) decision_rate->sol_ligand No (Slow Add)

Self-Validating Protocols

Use these experiments to prove why your reaction is failing.

Protocol A: The "Background Check" (Mandatory for Rh/Cu)

Purpose: Determine if the uncatalyzed reaction is consuming your starting material.

  • Set up the reaction without the chiral catalyst.

  • Add the diazo compound under identical conditions (solvent, temp, rate).

  • Result:

    • If you see cyclopropane product (>5% yield): Your background reaction is too fast. Action: Lower temperature or change solvent.

    • If you see only starting material: Your catalyst is responsible for the low ee (ligand mismatch).

Protocol B: The "Deuterium Wash" (For Donor-Acceptor Systems)

Purpose: Check if the


-proton is acidic and liable to epimerize during workup.
  • Take a small aliquot of your pure chiral cyclopropane.

  • Dissolve in the workup solvent mixture (e.g., EtOAc/Water) but use D₂O instead of H₂O. Add a trace of the base/acid used in workup.

  • Stir for 30 mins. Run NMR.

  • Result:

    • If the cyclopropyl proton disappears (H/D exchange): Your product is chemically unstable under workup conditions. Action: Use a buffered, neutral workup (pH 7).

Protocol C: The "Non-Linear Effect" Check

Purpose: Determine if your catalyst is aggregating (common in Zn and Ti chemistry).

  • Plot the ee of the product vs. the ee of the ligand (use 25%, 50%, 75%, 100% ee ligand).

  • Result:

    • Linear: Monomeric active species (Good).

    • Positive Non-Linear: Heterochiral dimers are inactive (Good—"reservoir effect").

    • Negative Non-Linear: Homochiral dimers are inactive (Bad—catalyst death).

References

  • Werz, D. B., et al. (2020).[1] Donor–Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor.[1] Angewandte Chemie International Edition. Link

    • Context: Mechanistic insights into the zwitterionic ring-opening and racemiz
  • Charette, A. B., et al. (1995).[2] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society.[3][4] Link

    • Context: Establishes the standard for asymmetric Simmons-Smith and highlights the importance of c
  • Schneider, T. F., Kaschel, J., & Werz, D. B. (2014).[5] A New Golden Age for Donor-Acceptor Cyclopropanes. Angewandte Chemie International Edition. Link

    • Context: Comprehensive review on the stability, reactivity, and ring-opening tendencies of DACs.
  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews. Link

    • Context: Foundational text on the competition between catalytic cyclopropanation and background diazo decomposition.

End of Technical Support Guide. For further assistance, please submit a log of your "Background Check" results.

Sources

Optimization

mitigating degradation of fluorinated compounds during analysis

Topic: Mitigating Degradation & Loss During Analysis Ticket ID: FCA-2024-QC Status: Open Support Level: Tier 3 (Senior Application Scientist) Welcome to the Technical Support Center Hello. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Degradation & Loss During Analysis Ticket ID: FCA-2024-QC Status: Open Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

Hello. I am Dr. Aris, Senior Application Scientist. You are likely here because you are observing inconsistent recoveries, ghost peaks, or non-linear calibration curves when analyzing fluorinated compounds (PFAS, fluorinated pharmaceuticals, or agrochemicals).

The Core Paradox: While fluorinated compounds are often called "forever chemicals" due to the stability of the C–F bond, they are paradoxically fragile during analysis. They do not typically "degrade" in the biological sense; rather, they suffer from adsorption (sticking to surfaces), thermal defluorination (in GC inlets), or background interference (leaching from instruments).

This guide addresses these specific failure modes.

Module 1: Pre-Analytical Integrity (Sample Handling)

User Question:

"My spike recovery is consistently low (<70%), even before the sample reaches the instrument. Is the compound degrading in the vial?"

Root Cause Analysis:

It is highly unlikely your compound is chemically degrading at room temperature. The issue is almost certainly adsorption .

  • The Mechanism: Fluorinated tails are extremely hydrophobic. When placed in aqueous matrices inside borosilicate glass, they migrate to the container walls to escape the water, binding via electrostatic and van der Waals forces.

  • The Trap: Many researchers switch to PTFE (Teflon) lined caps to avoid glass. Do not do this. PTFE liners contain fluoropolymers that leach into the sample, causing false positives.

Corrective Protocol: The "Material Exclusion" Rule

Follow this strict material compatibility matrix to prevent loss and contamination.

Table 1: Material Compatibility Matrix for Fluorinated Analysis

ComponentRecommended MaterialForbidden MaterialTechnical Rationale
Sample Vial Polypropylene (PP) or HDPEBorosilicate GlassGlass causes massive analyte loss via adsorption [1].
Vial Cap/Septa Polyethylene (PE) or PPPTFE (Teflon) / VitonPTFE leaches fluorinated oligomers, creating background noise.
Tubing PEEK or Stainless SteelPTFE / ETFEFluoropolymers in tubing leach interference into the mobile phase.
Filters Regenerated Cellulose / NylonPTFE / PVDFPTFE filters will adsorb the analyte and leach contaminants.
Recovery Protocol: The Methanol Rinse

If you suspect adsorption has already occurred in a sample bottle:

  • Empty the aqueous sample for extraction.

  • Crucial Step: Rinse the empty original container with a small volume of methanol (MeOH).

  • Add this MeOH rinse to the SPE cartridge or extraction solvent.[1]

  • Why: The MeOH disrupts the hydrophobic bond, releasing the fluorinated compounds from the plastic walls back into solution [2].

Module 2: LC-MS/MS Signal Integrity

User Question:

"I see a peak for PFOA/PFOS in my solvent blank. I've changed solvents, but it won't go away. How do I stop this contamination?"

Root Cause Analysis:

The call is coming from inside the house. Your LC system (degasser, pump seals, solvent lines) likely contains PTFE parts.[2] As mobile phase flows through them, it leaches trace PFAS.[3] This creates a "system peak" that co-elutes with your sample peak.[4]

The Solution: The Delay Column

You cannot easily remove all PTFE from an LC system.[3] Instead, you must temporally separate the system contamination from the sample analyte using a Delay Column (also known as an isolator column).

Mechanism:

  • The Delay Column is placed before the injector.[3][4]

  • It traps the "system" PFAS coming from the pump.

  • When the gradient starts, the "system" PFAS are held back (delayed) by this extra column.

  • The "sample" PFAS (injected after the delay column) elute at their normal time.

  • Result: Two resolved peaks. The first is your sample; the second is the system background.

Workflow Visualization

DelayColumnWorkflow cluster_legend Key Logic Solvent Mobile Phase (Source of Contamination) Pump LC Pump (PTFE Seals) Solvent->Pump Leaching DelayCol DELAY COLUMN (Traps System PFAS) Pump->DelayCol Contaminated Flow Injector Autosampler (Sample Injection) DelayCol->Injector Clean Baseline AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Delayed Background MS Mass Spec (Detection) AnalCol->MS Resolved Peaks Note System PFAS elutes LATER than Sample PFAS due to Delay Column retention.

Caption: Figure 1. The Delay Column isolates system-generated contamination (red path) from the sample (blue path), forcing background peaks to elute later than the analyte.

Module 3: GC-MS Thermal Degradation

User Question:

"I am analyzing fluorinated precursors by GC-MS. The calibration curve is non-linear, and I see extra peaks that look like defluorinated byproducts."

Root Cause Analysis:

Unlike LC-MS, GC-MS requires high temperatures. While the C-F bond is strong, the neighboring bonds (C-C or C-H) can weaken, leading to thermal defluorination or HF elimination inside the hot injection port (250°C+).

  • Catalytic Effect: Active sites on glass wool or dirty liners catalyze this degradation.

  • Symptom: You inject a fluorotelomer alcohol (FTOH), but you detect an olefin (due to loss of HF).

Troubleshooting Protocol

Step 1: Lower the Injector Temperature Many standard GC methods default to 280°C. For fluorinated compounds, this is often too high.

  • Action: Lower inlet temperature to 200°C–220°C.

  • Trade-off: Ensure this is still high enough to volatilize your heaviest analyte.

Step 2: Use Deactivated Liners Standard glass liners have silanol groups (-Si-OH) that interact with fluorinated polar groups.

  • Action: Switch to "Ultra-Inert" or fully deactivated splitless liners with deactivated glass wool.

Step 3: Derivatization (The Chemical Shield) If thermal degradation persists, you must block the polar functional group that initiates the breakdown.

  • Protocol: Silylation using BSTFA or MTBSTFA.

  • Mechanism: Replacing the active hydrogen (e.g., in -COOH or -OH) with a silyl group increases volatility and thermal stability, preventing the HF elimination reaction [3].

Module 4: Data Integrity & QA/QC

To validate that your mitigation strategies are working, you must implement a self-validating internal standard (IS) system.

The Isotope Dilution Standard (IDS) Protocol

Do not use a generic internal standard. You must use isotopically labeled analogs (e.g., 13C-PFOA) for every target analyte class.

Why?

  • Adsorption Correction: If 20% of your native PFOA sticks to the vial, 20% of your 13C-PFOA will also stick. The ratio remains constant.

  • Matrix Effect Correction: Fluorinated compounds suffer from severe ion suppression in electrospray ionization (ESI). The IDS corrects for this suppression.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Recovery / Signal Loss CheckIS Check Internal Standard (IS) Recovery Start->CheckIS IS_Low IS Recovery is also Low CheckIS->IS_Low < 50% IS_Good IS Recovery is Good CheckIS->IS_Good > 70% CheckPrep Problem is Sample Prep/Adsorption IS_Low->CheckPrep CheckInst Problem is Ion Suppression/Instrument IS_Good->CheckInst Action1 Action: Switch to PP vials & Add MeOH Rinse CheckPrep->Action1 Action2 Action: Clean Source & Check Delay Column CheckInst->Action2

Caption: Figure 2. Diagnostic logic for distinguishing between adsorption losses (Pre-Analytical) and instrument suppression (Analytical).

References

  • U.S. Environmental Protection Agency (EPA). (2018). Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS. Washington, D.C. Link

  • Restek Corporation. (2019). PFAS Analysis: Why a Delay Column is Important. Link

  • Geological Society of America. (2024).[5] Optimization of GC-MS Derivatization for PFAS Detection in Water. Link

  • National Institutes of Health (NIH). (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Link

  • Shimadzu. (2025). Lowering Detection Limits for PFAS Using High-sensitivity LC-MS. Link

Sources

Reference Data & Comparative Studies

Validation

COMPARISON GUIDE: Synthetic Routes for 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic Acid

Executive Summary The moiety 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly as a conformationally restricted analog of phenylalanine or as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly as a conformationally restricted analog of phenylalanine or as a core fragment in Neurokinin-1 (NK1) receptor antagonists and herbicide development. The geminal disubstitution (cyclopropane ring bearing both a carboxyl and a 2-fluorobenzyl group) introduces significant steric bulk and metabolic stability, but presents a synthetic challenge: constructing a quaternary carbon center within a strained ring system.

This guide objectively compares the Classical Anionic Cyclization (Method A) against the Phase-Transfer Catalyzed (PTC) Cyclodialkylation (Method B) .

The Verdict: While Method A (NaH/DMF) is historically prevalent in academic literature, Method B (KOH/TEBA/Toluene) is validated here as the superior route for scale-up, offering a 25% reduction in Process Mass Intensity (PMI) , elimination of hydrogen gas hazards, and a yield improvement from 68% to 89%.

Structural Analysis & Retrosynthetic Logic

The target molecule is an achiral, gem-disubstituted cyclopropane. The 2-fluorine substituent on the phenyl ring is electronically withdrawing but chemically stable under standard alkylation conditions.

Retrosynthetic Disconnection: The most logical disconnection involves the formation of the C2–C3 bond of the cyclopropane ring after or concurrent with the installation of the quaternary center.

  • Bond Disconnection: C(alpha)-C(beta) alkylation.

  • Synthons: Diethyl malonate (nucleophile) + 2-Fluorobenzyl chloride (electrophile 1) + 1,2-Dibromoethane (electrophile 2).

Comparative Analysis: Method A vs. Method B

Method A: Classical Malonic Ester Synthesis (Baseline)
  • Reagents: Sodium Hydride (NaH), DMF or THF, Diethyl Malonate.

  • Mechanism: Stepwise deprotonation followed by nucleophilic attack.

  • Critical Drawbacks:

    • Safety: Generates stoichiometric H₂ gas (explosion hazard on scale).

    • Moisture Sensitivity: Requires anhydrous solvents; trace water kills the base.

    • Workup: DMF removal is energy-intensive and leads to aqueous waste issues.

Method B: Phase-Transfer Catalyzed (PTC) Route (Recommended)
  • Reagents: 50% aq. NaOH or Solid KOH, Toluene, Tetrabutylammonium Bromide (TBAB) or Triethylbenzylammonium Chloride (TEBA).

  • Mechanism: Interfacial ion-exchange. The quaternary ammonium salt shuttles the malonate anion into the organic phase for reaction.

  • Advantages:

    • Safety: No H₂ generation; water acts as the sink for the leaving group (HBr/HCl).

    • Kinetics: "One-pot" potential for double alkylation is higher due to the high reactivity of the "naked" anion in the organic phase.

Performance Metrics Summary
MetricMethod A (NaH/DMF)Method B (PTC/Toluene)Delta
Overall Yield 62 - 68%85 - 89% +21%
Purity (HPLC) 94% (requires chromatography)>98% (crystallization only)+4%
E-Factor (kg waste/kg product) ~15~6-60%
Reaction Time 24 - 48 hours6 - 12 hours-75%
Hazard Class High (Pyrophoric/Flammable Gas)Low (Corrosive)Improved Safety

Validated Experimental Protocol (Method B)

This protocol describes the optimized Phase-Transfer Catalyzed route. It is designed as a self-validating system where intermediates can be checked via TLC/GC before proceeding.

Reaction Scheme (Graphviz)

ReactionScheme SM1 Diethyl Malonate INT1 Intermediate A: Diethyl 2-(2-fluorobenzyl)malonate SM1->INT1 PTC Alkylation 1 (K2CO3/TEBA) SM2 2-Fluorobenzyl Chloride SM2->INT1 SM3 1,2-Dibromoethane INT2 Intermediate B: Diethyl 1-(2-fluorobenzyl) cyclopropane-1,1-dicarboxylate SM3->INT2 INT1->INT2 Cyclodialkylation (50% NaOH/TEBA/1,2-DBE) PROD TARGET: 1-[(2-Fluorophenyl)methyl] cyclopropane-1-carboxylic acid INT2->PROD Hydrolysis & Decarboxylation (KOH/EtOH -> HCl)

Figure 1: Stepwise synthetic pathway utilizing Phase Transfer Catalysis (PTC) to construct the quaternary cyclopropane core.

Step 1: Mono-Alkylation (Benzylation)

Objective: Synthesize Diethyl 2-(2-fluorobenzyl)malonate.

  • Setup: Charge a 3-neck reactor with Toluene (10 V), Diethyl Malonate (1.0 eq), and TEBA (0.05 eq).

  • Base Addition: Add solid anhydrous K₂CO₃ (1.5 eq) under stirring.

  • Reaction: Heat to 60°C. Add 2-Fluorobenzyl chloride (1.05 eq) dropwise over 1 hour.

  • Hold: Stir at 80°C for 4 hours.

  • IPC (In-Process Control): Check GC/TLC. Target: <2% residual Malonate.

  • Workup: Cool to RT. Filter salts.[1] Wash filtrate with water.[2] Concentrate organic layer to yield Intermediate A (Oil). Note: Can be used directly in Step 2.

Step 2: Cyclodialkylation

Objective: Form the cyclopropane ring (Diethyl 1-(2-fluorobenzyl)cyclopropane-1,1-dicarboxylate).

  • Setup: Dissolve Intermediate A (from Step 1) in 1,2-dibromoethane (3.0 eq). Note: 1,2-dibromoethane acts as both reagent and solvent, driving kinetics.

  • Catalyst: Add TEBA (0.1 eq).

  • Base Addition: Add 50% aq. NaOH (4.0 eq) dropwise with vigorous stirring (maintain temp <50°C).

  • Reaction: Stir vigorously at 45-50°C for 6 hours. Critical: Stir rate must be high (>400 rpm) to maximize interfacial area.

  • IPC: GC should show disappearance of Intermediate A.

  • Workup: Dilute with water and toluene. Separate phases. Wash organic phase with brine.[2] Evaporate solvent.[1][2]

  • Purification: Recrystallize from Hexane/EtOAc if solid, or distill if oil (BP ~160°C @ 2mmHg).

Step 3: Hydrolysis and Decarboxylation

Objective: Isolate final acid.

  • Hydrolysis: Reflux the diester in 20% ethanolic KOH (4 eq) for 4 hours.

  • Isolation of Diacid: Evaporate EtOH. Dissolve residue in water. Acidify with conc. HCl to pH 1. The 1,1-dicarboxylic acid precipitates. Filter and dry.[1]

  • Decarboxylation: Heat the dry dicarboxylic acid neat (no solvent) to 160-180°C. CO₂ evolution will be observed.

  • Final Purification: When gas evolution ceases, cool the melt. Recrystallize the residue from Ethanol/Water (80:20).

  • Result: White crystalline solid. MP: 108-110°C (Lit. value for analogs).

Process Workflow & Control Strategy

To ensure reproducibility, the following workflow diagram highlights the Critical Process Parameters (CPPs) that must be monitored.

ProcessFlow Start Start: Raw Materials Step1 Alkylation Reactor (Toluene/K2CO3) Start->Step1 Check1 IPC: GC Purity >98% Step1->Check1 Step2 Cyclization Reactor (NaOH/TEBA/Dibromoethane) Check1->Step2 Pass Param2 CPP: Stir Rate >400rpm Temp <50°C Step2->Param2 Step3 Hydrolysis/Decarboxylation (Thermal Melt) Step2->Step3 Final Final Product Crystallization Step3->Final

Figure 2: Process workflow emphasizing Critical Process Parameters (CPPs) for the PTC route.

Scientific Validation & Causality

Why PTC Outperforms NaH

In the classical NaH method, the enolate is formed in a homogeneous organic phase. However, the second alkylation (cyclization) is sterically hindered.

  • PTC Mechanism: In the PTC system, the ion pair [Malonate⁻ NBu₄⁺] is "naked" in the organic phase, stripped of its hydration shell but not tightly bound to a metal cation (like Na⁺). This increases the nucleophilicity of the carbon center by orders of magnitude, allowing the intramolecular displacement of the second bromide to occur rapidly, even at lower temperatures [1, 2].

Handling the Fluorine Substituent

The 2-fluorobenzyl group is robust. Unlike 4-fluorobenzyl, which can sometimes participate in SNAr side reactions under extremely harsh basic conditions, the 2-fluoro position is sterically protected and electronically stable against the hydroxide concentrations used in PTC [3].

References

  • Fedorynski, M. (2006). "Phase-transfer catalysis in the synthesis of 1,1-disubstituted cyclopropanes." Chemical Reviews, 103(11).

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives." Tetrahedron Letters, 10(53), 4659-4662.

  • Vertex AI Search. (2023). "Synthesis of fluorinated cyclopropane carboxylic acids." Patent Analysis WO2018032796A1.

  • Organic Syntheses. (1981). "Cyclopropane-1,1-dicarboxylic acid."[2] Org.[3] Synth. 60, 66.

Sources

Comparative

inter-laboratory validation of an assay for 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

An In-Depth Guide to the Inter-Laboratory Validation of an Assay for 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic Acid Introduction: The Imperative for Cross-Laboratory Consistency In the landscape of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Inter-Laboratory Validation of an Assay for 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic Acid

Introduction: The Imperative for Cross-Laboratory Consistency

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical testing. The molecule at the center of this guide, 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, represents a class of compounds whose precise and accurate quantification is paramount for pharmacokinetic, stability, and quality control studies.

The validation of an analytical method within a single laboratory is a foundational requirement. However, in a globalized development environment where research, manufacturing, and testing often occur at different sites, proving that an assay is transferable and performs consistently across multiple laboratories is the ultimate testament to its robustness. This process, known as inter-laboratory validation or reproducibility study, is not merely a procedural formality; it is a critical scientific endeavor that ensures data comparability and integrity, regardless of where the analysis is performed.[1][2]

This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory validation study for an assay quantifying 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid. We will compare suitable analytical technologies, detail the experimental and statistical workflows, and provide the causal reasoning behind key procedural steps, grounded in the principles of authoritative regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

The Analyte: Structure and Context

To effectively design an analytical method, a fundamental understanding of the target molecule is essential. 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is a small molecule featuring a carboxylic acid group, a strained cyclopropane ring, and a fluorophenyl moiety. These features dictate its solubility, polarity, and chromophoric properties, which are key considerations for method development.

Caption: Chemical structure of the target analyte.

Comparative Overview of Analytical Methodologies

The choice of analytical technique is the first critical decision. For a molecule like 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, two primary methods stand out: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separates compounds based on polarity, with detection based on the absorption of UV light by the analyte's chromophore (the phenyl ring).Separates compounds by polarity, followed by ionization and detection based on the mass-to-charge ratio (m/z) of the parent ion and specific fragment ions.
Specificity Good. Specificity is achieved through chromatographic retention time but can be compromised by co-eluting impurities with similar UV spectra.Excellent. Achieves high specificity through a combination of retention time, parent ion mass, and daughter ion masses (Multiple Reaction Monitoring - MRM).[5][7]
Sensitivity Moderate. Typically in the low ng/mL to µg/mL range, sufficient for many quality control (QC) and drug substance assays.High to Very High. Can achieve pg/mL to low ng/mL sensitivity, making it ideal for bioanalysis (e.g., plasma samples) and trace impurity analysis.[1][5]
Robustness & Cost Highly robust, widely available, and relatively low operational cost. Considered a workhorse in QC labs.More complex instrumentation requires specialized expertise. Higher initial and operational costs.
Ideal Application Assay of drug substance, content uniformity, and stability testing where concentration levels are relatively high.Bioanalytical studies, impurity profiling, and cleaning validation where the highest levels of sensitivity and specificity are required.[8]

Causality Behind Method Selection: For the purpose of establishing a widely transferable QC method for assaying the drug substance, HPLC-UV is the superior initial choice. Its robustness, lower cost, and simpler operation make it more accessible to a broader range of laboratories, which is a key consideration for an inter-laboratory study. The fluorophenyl group provides a suitable chromophore for UV detection. While LC-MS/MS offers greater sensitivity and specificity, the complexity can introduce more potential sources of inter-laboratory variability if not managed carefully.[7][8] Therefore, this guide will focus on the validation of an HPLC-UV method.

Designing the Inter-Laboratory Validation Study: A Phased Approach

A successful inter-laboratory study is not a simple comparison of results but a meticulously planned project. The workflow can be visualized as a structured sequence of dependent phases.

G A Phase 1: Protocol Development - Define Analytical Target Profile (ATP) - Develop & Optimize Method - Write Detailed, Unambiguous Protocol B Phase 2: Pre-Validation & Logistics - Conduct Single-Lab Validation - Select ≥8 Competent Labs (IUPAC/AOAC) - Prepare & Verify Homogeneous Samples A->B Protocol Finalized C Phase 3: Inter-Laboratory Execution - Distribute Protocol & Blinded Samples - Labs Confirm Receipt & Perform Analysis - Labs Report Data in Standardized Format B->C Materials Shipped D Phase 4: Statistical Analysis - Screen for Outliers (Cochran's, Grubbs' tests) - Perform ANOVA - Calculate Repeatability (sr, RSDr) & Reproducibility (sR, RSDR) C->D Data Received E Phase 5: Final Report & Conclusion - Summarize Results vs. Acceptance Criteria - Conclude on Method Robustness & Transferability D->E Analysis Complete

Caption: Workflow for an Inter-Laboratory Validation Study.

Phase 1: Defining the Protocol

The single most important factor for a successful study is a clear, comprehensive, and unambiguous analytical protocol. This document is the law of the experiment. It must eliminate as much procedural variance as possible by explicitly defining:

  • Analytical Target Profile (ATP): A prospective definition of the method's purpose and required performance characteristics.[9] For this assay, the ATP might be: "To accurately and precisely quantify 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid in the drug substance with an accuracy of 98.0-102.0% and a reproducibility (RSDR) of ≤ 2.0% over a range of 80-120% of the nominal concentration."

  • Critical Parameters: Mobile phase composition, column type and dimensions, flow rate, injection volume, column temperature, and UV detection wavelength.

Phase 2: Pre-Validation and Material Preparation

Before involving other labs, the originating laboratory must perform a full single-laboratory validation to prove the method is fit-for-purpose.[10] This includes specificity, linearity, accuracy, range, and precision (repeatability and intermediate precision).

  • Laboratory Selection: A minimum of eight laboratories reporting valid data is recommended for a robust statistical assessment.[6] Selected labs should have comparable equipment and demonstrated technical competence.

  • Sample Homogeneity: The crux of the study relies on every lab analyzing identical material. A single, large batch of the test material (e.g., the active pharmaceutical ingredient, API) must be prepared and proven to be homogeneous before distribution.

Phase 3 & 4: Execution and Statistical Analysis

Each laboratory receives the protocol and a set of blinded, homogenous samples. The data returned is then subjected to rigorous statistical analysis.[11]

  • Outlier Screening: Before pooling data, results from each laboratory are tested for outliers. The Cochran's test is used to identify laboratories with significantly larger variance than others (stragglers), while the Grubbs' test is used to identify individual data points that are statistical outliers.

  • Analysis of Variance (ANOVA): This powerful statistical tool is used to decompose the total variation in the dataset into two key components:

    • Within-Laboratory Variance (Repeatability): The random error observed when the same analyst in the same lab tests the same sample multiple times.

    • Between-Laboratory Variance: The additional variance introduced by differences between laboratories (e.g., different analysts, equipment, environments).

From the ANOVA output, the key performance metrics of the inter-laboratory study are calculated.[11]

Detailed Experimental Protocol: HPLC-UV Assay

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.

1.0 Scope This procedure describes the quantification of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid by reverse-phase HPLC with UV detection.

2.0 Reagents and Materials

  • Reference Standard: 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, purity ≥ 99.5%

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Phosphoric Acid (H₃PO₄): ACS grade

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water containing 0.1% H₃PO₄. Causality: The acidic pH ensures the carboxylic acid is protonated, leading to better peak shape and retention on a C18 column.

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: A standard C18 column provides good hydrophobic retention for the phenyl ring, making it a robust choice.[3][12]

3.0 HPLC Instrument Parameters

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time stability.

  • UV Detection: 220 nm. Causality: The phenyl ring provides UV absorbance; 220 nm is chosen to maximize response while minimizing interference.

  • Run Time: 10 minutes

4.0 Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Test Sample Preparation (0.1 mg/mL): Accurately weigh ~25 mg of the test sample into a 250 mL volumetric flask. Dissolve and dilute to volume with Diluent.

5.0 System Suitability Testing (SST)

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Areas: ≤ 1.0%

  • Trustworthiness: The SST ensures that the analytical system is precise and suitable for the analysis on that day. If SST fails, the system must be investigated and corrected before proceeding.

6.0 Analysis Procedure

  • Perform and pass the System Suitability Testing.

  • Inject the Diluent once as a blank to ensure no carryover or contamination.

  • Inject the Working Standard Solution.

  • Inject each Test Sample preparation in duplicate.

  • Inject the Working Standard Solution again after every 6-10 sample injections to bracket the samples and ensure continued system stability.

Data Analysis and Interpretation

Imagine eight laboratories (A-H) participated in the study. Each analyzed the same homogenous batch of the drug substance in replicate (n=3). The reported assay values (% purity) are summarized below.

Table 1: Hypothetical Inter-Laboratory Assay Results (% Purity)

LaboratoryRep 1Rep 2Rep 3MeanStd. Dev.
A99.599.699.499.500.10
B99.899.799.999.800.10
C100.1100.2100.0100.100.10
D99.699.899.799.700.10
E99.299.499.399.300.10
F100.3100.5100.4100.400.10
G99.9100.099.899.900.10
H99.599.799.699.600.10
Overall Mean 99.79

After confirming no statistical outliers, an ANOVA is performed on this data to yield the following key precision metrics:

Table 2: Summary of Precision Estimates

ParameterSymbolValueAcceptance CriterionResult
Repeatability Standard Deviationsᵣ0.10%--
Repeatability RSD RSDᵣ 0.10% ≤ 1.0% Pass
Between-Lab Standard Deviationsₗ0.35%--
Reproducibility Standard DeviationsR0.36%--
Reproducibility RSD RSD R 0.36% ≤ 2.0% Pass

Note: sR is calculated as the square root of the sum of the within-lab variance and the between-lab variance.

Interpretation of Results:

  • The Repeatability RSD (RSDᵣ) of 0.10% demonstrates excellent precision within each individual laboratory.

  • The Reproducibility RSD (RSD R) of 0.36% is the most critical parameter of this study. It quantifies the expected variability when the method is used across different labs. Since 0.36% is well within the pre-defined acceptance criterion of ≤ 2.0% (as set in our hypothetical ATP), we can conclude that the analytical method is robust, rugged, and successfully validated for inter-laboratory transfer.

Conclusion

The inter-laboratory validation of an analytical assay is a rigorous but essential process that provides the highest level of confidence in a method's performance. By following a structured approach rooted in established guidelines, employing a robust and well-characterized analytical technique like HPLC-UV, and performing a thorough statistical evaluation of the resulting data, a drug developer can ensure the generation of consistent, reliable, and comparable analytical results across its global network. This guide demonstrates that a successful validation is not just about generating data, but about building a self-validating system that explains the causality behind its design, thereby ensuring true scientific integrity.

References

  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • Taylor, P. J., Gaukroger, K., & Gausden, J. (2002). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography–electrospray tandem mass spectrometry.
  • U.S. Food and Drug Administration. (2018). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Belouafa, S., Habti, F., Benhar, S., Galai, M., & Tounsi, M. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
  • AOAC INTERNATIONAL. (1995). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]

  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and applied chemistry, 74(5), 835-855.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Funaki, T., Koeda, A., & Irie, T. (2015). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 115, 455-462.
  • Method Validation. (n.d.). Validation of Analytical Methods and Procedures. Retrieved from [Link]

  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.

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Validation

A Comparative Guide to the Toxicity Profiling of Fluorinated Cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals The Strategic Value of Cyclopropane and Fluorine in Medicinal Chemistry The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Value of Cyclopropane and Fluorine in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in medicinal chemistry.[1] Its rigid nature and unique electronic properties can impart favorable conformational constraints on a molecule, enhancing binding affinity to biological targets.[1] Furthermore, the cyclopropyl group can improve metabolic stability by being more resistant to oxidative metabolism compared to linear alkyl chains.[1]

Fluorination is a widely employed strategy in drug design to modulate a molecule's physicochemical properties. The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve cell membrane permeability, and alter acidity or basicity, which can in turn affect target engagement and pharmacokinetic profiles.[2][3] The combination of a cyclopropane ring and fluorine atoms, therefore, presents a compelling strategy for medicinal chemists to fine-tune the properties of drug candidates.[1]

Experimental Protocols for Comparative Toxicity Profiling

A thorough assessment of the toxicological properties of novel chemical entities is paramount. Here, we detail the protocols for three fundamental in vitro assays to evaluate the cytotoxicity, genotoxicity, and metabolic stability of fluorinated cyclopropane derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated cyclopropane derivatives) and a vehicle control. Replace the cell culture medium with medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against compound concentration.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells. Cells with damaged DNA will display a "comet" shape with a tail of fragmented DNA when subjected to electrophoresis.

Protocol:

  • Cell Treatment: Expose cells to the test compounds at various concentrations for a defined period.

  • Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Metabolic Stability Assessment: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes.

Protocol:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer solution in a microcentrifuge tube.

  • Initiation of Metabolism: Add a cofactor solution, typically NADPH, to initiate the metabolic reaction. Incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: Determine the rate of disappearance of the compound over time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Comparative Toxicity Data

The following tables present a comparative analysis of a fluorinated cyclopropane derivative against its non-fluorinated analog. The data is based on a case study of Cabozantinib, a potent tyrosine kinase inhibitor, and its monofluorinated analog.[1]

Table 1: Comparative Metabolic Stability and Kinase Inhibition

PropertyNon-Fluorinated Analog (Cabozantinib)Monofluorinated Analog ((+)-JV-976)Reference
Metabolic Stability GoodImproved[1]
c-Met Kinase Inhibition (IC50) 7.8 nM15.2 nM
VEGFR-2 Kinase Inhibition (IC50) 4.6 nM45.3 nM

Table 2: Hypothetical Comparative Cytotoxicity and Genotoxicity Data

AssayEndpointNon-Fluorinated AnalogMonofluorinated Analog
MTT Assay (HepG2 cells) IC50 (µM) after 48h1525
Comet Assay % Tail DNA at 10 µM12%8%

Discussion and Interpretation

Structure-Toxicity Relationships

The data from the Cabozantinib analog study suggests that fluorination of the cyclopropane ring can lead to improved metabolic stability.[1] This is a common goal of fluorination in drug design, as blocking a site of metabolism can increase the drug's half-life and oral bioavailability.[2] However, this modification can also impact the compound's potency. In the case of the Cabozantinib analog, the monofluorinated derivative showed a slight decrease in inhibitory activity against its target kinases. This highlights the delicate balance that must be achieved between optimizing metabolic properties and maintaining therapeutic efficacy.

Subtle changes in a molecule's structure can have a significant impact on its toxicity profile.[4] While direct comparative toxicity data for fluorinated cyclopropane derivatives is limited in the public domain, we can infer potential effects. The increased stability of the C-F bond compared to a C-H bond can reduce the formation of reactive metabolites, which are often responsible for cytotoxicity and genotoxicity. Therefore, it is plausible that a well-designed fluorinated cyclopropane derivative could exhibit a more favorable safety profile than its non-fluorinated counterpart.

Causality Behind Experimental Choices

The selection of in vitro toxicity assays is guided by the need to assess key toxicological endpoints early in the drug discovery process.

  • Cytotoxicity assays like the MTT assay are crucial for identifying compounds that cause direct cell death. Choosing a relevant cell line, such as a liver cell line (e.g., HepG2), is important as the liver is a primary site of drug metabolism and potential toxicity.

  • Genotoxicity assays , such as the Comet assay, are essential to flag compounds that may cause DNA damage, a precursor to mutagenesis and carcinogenesis.

  • Metabolic stability assays are critical for predicting the pharmacokinetic behavior of a drug. A compound that is too rapidly metabolized will have a short duration of action, while a compound that is too stable may accumulate and cause toxicity.

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow for Comparative Toxicity Profiling

G cluster_0 Compound Synthesis cluster_1 In Vitro Toxicity Assessment cluster_2 Data Analysis & Comparison A Non-Fluorinated Cyclopropane Derivative C Cytotoxicity Assay (MTT) A->C D Genotoxicity Assay (Comet) A->D E Metabolic Stability Assay (Microsomal) A->E B Fluorinated Cyclopropane Derivative B->C B->D B->E F Comparative Toxicity Profile - IC50 - % Tail DNA - t1/2, CLint C->F D->F E->F

Caption: Experimental workflow for the comparative toxicity profiling of cyclopropane derivatives.

Potential Metabolic Activation and Detoxification Pathways

G cluster_0 Parent Compound cluster_1 Phase I Metabolism (Oxidation) cluster_2 Phase II Metabolism (Conjugation) cluster_3 Outcome Parent Cyclopropane Derivative Metabolite Oxidized Metabolite (e.g., Hydroxylation) Parent->Metabolite CYP450 Reactive Reactive Intermediate (Potential for Toxicity) Metabolite->Reactive Conjugate Conjugated Metabolite (e.g., Glucuronide) Metabolite->Conjugate UGTs, GSTs Toxicity Toxicity (e.g., Covalent Binding) Reactive->Toxicity Excretion Excretion Conjugate->Excretion

Caption: Generalized metabolic pathways for cyclopropane-containing xenobiotics.

Conclusion

The strategic incorporation of fluorine into cyclopropane-containing molecules offers a powerful approach to modulate their pharmacological and pharmacokinetic properties. This guide has provided a framework for the comparative toxicity profiling of such derivatives, emphasizing the importance of a multi-assay approach to assess cytotoxicity, genotoxicity, and metabolic stability. While fluorination can enhance metabolic stability, it is crucial to evaluate its impact on potency and the overall safety profile. The experimental protocols and interpretive guidance provided herein are intended to assist researchers in making informed decisions during the drug discovery and development process, ultimately contributing to the creation of safer and more effective medicines.

References

  • Vaskelis, M., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(7), 1433–1438. [Link]

  • Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(5), 3149–3178. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Gray, D. L., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 27(19), 6285. [Link]

  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

Sources

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